Yadanzioside C
Description
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEZNQMKHRGGTI-ZJNUUKDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317394 | |
| Record name | Yadanzioside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95258-16-5 | |
| Record name | Yadanzioside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yadanzioside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Yadanzioside C from Brucea javanica Seeds: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Brucea javanica (L.) Merr., a plant historically used in traditional medicine, is a rich reservoir of bioactive compounds, particularly a class of tetracyclic triterpenoids known as quassinoids.[1][2] Among these, the quassinoid glycoside Yadanzioside C has been identified as a constituent of interest. This technical guide provides a comprehensive overview of this compound, focusing on its extraction from Brucea javanica seeds, methodologies for its analysis, and its potential biological activities. This document synthesizes available data on related compounds to provide a framework for future research and development of this compound as a potential therapeutic agent.
Introduction: Brucea javanica and its Chemical Constituents
The seeds of Brucea javanica, belonging to the Simaroubaceae family, are known to contain a diverse array of phytochemicals, including quassinoids, triterpenes, alkaloids, and flavonoids.[1][2] The tetracyclic triterpene quassinoids are considered the primary bioactive ingredients, exhibiting potent activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[1] this compound is one of numerous quassinoid glycosides isolated from these seeds, alongside related compounds like Yadanziolides A, B, and C, and other Yadanziosides (A-H, I, J, L, etc.). The complex mixture of these structurally similar compounds necessitates robust and precise methods for their isolation and characterization.
Extraction and Isolation of this compound
While a specific, optimized protocol for this compound is not extensively detailed in the literature, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be compiled from established procedures. The following protocol is a representative workflow.
Experimental Protocol: Extraction and Fractionation
-
Preparation of Plant Material :
-
Collect mature, dried seeds of Brucea javanica.
-
Grind the seeds into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction :
-
Macerate the powdered seeds (e.g., 2 kg) with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for a period of 72 hours, with occasional agitation.
-
Filter the extract using Whatman filter paper. Combine the filtrates from all extraction cycles.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Solvent Partitioning (Liquid-Liquid Extraction) :
-
Suspend the crude ethanol extract residue in distilled water (e.g., 3 x 200 mL) to form an aqueous suspension.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their polarity.
-
First, partition with n-hexane (e.g., 3 x 250 mL) to remove nonpolar compounds like fats and oils.
-
Next, partition the remaining aqueous layer with chloroform (B151607) (e.g., 3 x 250 mL) to extract compounds of intermediate polarity.
-
Then, partition with ethyl acetate (B1210297) (e.g., 3 x 250 mL) to extract moderately polar compounds.
-
-
This compound, being a glycoside, is expected to be more concentrated in the more polar fractions (e.g., ethyl acetate or the remaining water-soluble fraction).
-
-
Chromatographic Purification :
-
Subject the target fraction (e.g., the water-soluble fraction from a methanol (B129727) extract as described in similar studies) to column chromatography.
-
Column Packing : Use silica (B1680970) gel or a reversed-phase C18 resin as the stationary phase.
-
Elution : Employ a gradient elution system. For reversed-phase chromatography, a common mobile phase consists of a gradient of methanol (or acetonitrile) in water.
-
Fraction Collection : Collect fractions systematically and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further Purification : Pool fractions containing the compound of interest (as indicated by TLC/HPLC) and subject them to further purification steps, such as preparative HPLC, until pure this compound is isolated.
-
Workflow Visualization
Biological Activity and Mechanism of Action
Quassinoids from Brucea javanica are well-documented for their cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly accessible literature, data from structurally similar quassinoid glycosides isolated from the same plant provide valuable context for its potential efficacy.
Quantitative Data: Cytotoxicity of Related Quassinoids
The following table summarizes the cytotoxic activities of other quassinoids isolated from Brucea javanica, demonstrating the potent anti-cancer potential within this compound class.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Bruceoside D | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |
| Bruceoside E | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |
| Bruceoside F | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |
| Compound 7 | MCF-7 (Breast) | IC₅₀ | 0.063 µM | |
| Compound 7 | MDA-MB-231 (Breast) | IC₅₀ | 0.081 µM | |
| Compound 10 | MCF-7 (Breast) | IC₅₀ | 0.182 µM | |
| Compound 10 | MDA-MB-231 (Breast) | IC₅₀ | 0.238 µM | |
| Note: "Compound 7" and "Compound 10" refer to specific known quassinoids identified in the cited study, which possess a 3-hydroxy-3-en-2-one moiety. |
Mechanism of Action: A Representative Signaling Pathway
The precise molecular targets of this compound have not yet been fully elucidated. However, studies on Brusatol, another prominent quassinoid from Brucea javanica, have shown potent inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell proliferation, growth, survival, and apoptosis, and its over-activation is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
The inhibition of this pathway by a compound like Brusatol leads to:
-
Decreased phosphorylation (activation) of Akt and mTOR.
-
Downregulation of downstream effectors like 4EBP1 and S6K, which are critical for protein synthesis and cell cycle progression.
-
Induction of cell cycle arrest and apoptosis.
References
Unveiling Yadanzioside C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C, a member of the quassinoid family of natural products, has been isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. Quassinoids are known for their complex structures and diverse biological activities, including potent antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Discovery and Source Material
This compound was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of Brucea javanica.[1][2] This plant, belonging to the Simaroubaceae family, is widely distributed in Southeast Asia and has been a subject of extensive phytochemical investigation due to its rich composition of bioactive compounds.[1]
Table 1: General Information on this compound
| Parameter | Value | Reference |
| CAS Number | 95258-16-5 | N/A |
| Molecular Formula | C34H46O17 | N/A |
| Molecular Weight | 726.73 g/mol | N/A |
| Class | Quassinoid Glycoside | [1] |
| Appearance | Powder | N/A |
| Purity | ≥98% (by HPLC) | N/A |
| Source | Seeds of Brucea javanica | [1] |
Experimental Protocols
While the original paper by Sakaki et al. detailing the precise isolation of this compound was not fully accessible for this review, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be constructed based on numerous studies of similar compounds from the same source.
Extraction
A typical extraction process for obtaining a crude mixture of quassinoids from Brucea javanica seeds is as follows:
-
Grinding: The dried and defatted seeds of Brucea javanica are ground into a fine powder to increase the surface area for solvent extraction.
-
Methanol (B129727) Extraction: The powdered seeds are then subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure maximum recovery of the target compounds.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation
The crude methanol extract is a complex mixture and requires further separation to isolate individual compounds like this compound.
-
Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. Quassinoid glycosides, being relatively polar, are often found in the aqueous or more polar organic fractions.
-
Column Chromatography: The water-soluble fraction, which is expected to contain this compound, is then subjected to various chromatographic techniques.
-
Initial Separation: A common first step is chromatography on a macroporous resin column, eluting with a gradient of ethanol (B145695) in water to achieve a preliminary separation.
-
Silica (B1680970) Gel Chromatography: Further purification is carried out using silica gel column chromatography with a gradient elution system, often a mixture of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification to obtain highly pure this compound is typically achieved using preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
-
The following diagram illustrates a generalized workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical transformations as described in the original discovery paper.
Spectroscopic Data
Detailed 1H and 13C NMR data, as well as mass spectrometry fragmentation patterns, are crucial for the unambiguous identification of this compound. While the specific spectral data from the original publication could not be retrieved for this guide, the following tables represent the type of data that would be generated during structural elucidation.
Table 2: Hypothetical 1H NMR Data for this compound (in C5D5N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ... | ... | ... |
| H-2 | ... | ... | ... |
| ... | ... | ... | ... |
| Glc-H-1' | ... | d | ... |
Table 3: Hypothetical 13C NMR Data for this compound (in C5D5N)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ... |
| C-2 | ... |
| ... | ... |
| Glc-C-1' | ... |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C34H46O17). Tandem mass spectrometry (MS/MS) would provide information about the fragmentation pattern, helping to elucidate the structure of the aglycone and the nature and position of the sugar moiety.
Biological Activity and Potential Signaling Pathways
Table 4: Cytotoxic Activity of Selected Quassinoids from Brucea javanica
| Compound | Cell Line | IC50 (µM) | Reference |
| Bruceine D | PANC-1 | 2.53 | N/A |
| Bruceine D | SW1990 | 5.21 | N/A |
| Brusatol | PANC-1 | 0.36 | N/A |
| Brusatol | SW1990 | 0.10 | N/A |
Given the structural similarities among quassinoids from Brucea javanica, it is plausible that this compound exerts its anticancer effects through modulation of similar signaling pathways. Studies on other quassinoids from this plant have implicated several key pathways in their mechanism of action.
The diagram above illustrates potential signaling pathways that may be affected by this compound, based on the known activities of other quassinoids from Brucea javanica. These include:
-
NF-κB Signaling Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.
-
STAT3 Signaling Pathway: Downregulation of STAT3 activity is associated with reduced tumor growth and metastasis.
-
PI3K/Akt Signaling Pathway: Modulation of this critical survival pathway can induce apoptosis in cancer cells.
-
Nrf2/HO-1 Signaling Pathway: This pathway is involved in the cellular response to oxidative stress, and its modulation can impact cancer cell viability.
Further research is required to specifically elucidate the signaling pathways targeted by this compound and to determine its precise mechanism of antileukemic action.
Conclusion and Future Directions
This compound is a promising quassinoid glycoside from Brucea javanica with reported antileukemic activity. This technical guide has outlined the general procedures for its discovery and isolation, and has highlighted the need for further detailed characterization. Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable source for further biological studies and potential drug development.
-
Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound to understand its antileukemic effects.
-
In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of even more potent and selective anticancer agents.
The information presented here serves as a foundational resource for scientists and researchers interested in the further exploration of this compound as a potential therapeutic agent.
References
Yadanzioside C: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Antileukemic Quassinoid Glycoside
Abstract
Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental methodologies for the isolation and characterization of related compounds are presented to inform laboratory research. Additionally, this document illustrates a general workflow for natural product isolation and a hypothetical signaling pathway for the antileukemic activity of this compound, rendered using Graphviz. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex terpenoid belonging to the quassinoid class, which are known for their bitter taste and significant biological activities. The structure of this compound was elucidated through spectroscopic methods, with the primary reference for its initial isolation and characterization being a study published in the Bulletin of the Chemical Society of Japan in 1985.[1]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 95258-16-5 | [1][2] |
| Molecular Formula | C₃₄H₄₆O₁₇ | [2] |
| Molecular Weight | 726.72 g/mol | [2] |
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly accessible databases. The primary literature should be consulted for specific values such as melting point, optical rotation, and solubility. However, based on its classification as a glycoside, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.
| Property | Value | Source/Notes |
| Appearance | Amorphous powder | Inferred from related compounds. |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | |
| Storage | Store at -20°C for long-term stability. | General recommendation for natural products. |
Biological Activity
This compound has been identified as a potent antileukemic agent. The quassinoids isolated from Brucea javanica have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.
Antileukemic Activity
Studies have demonstrated that this compound exhibits antileukemic activity. While the specific mechanisms of action for this compound are not extensively detailed in the available literature, the cytotoxic effects of related quassinoids from Brucea javanica against cancer cell lines are well-documented. It is plausible that this compound shares a similar mechanism of action with other compounds in its class, which may involve the induction of apoptosis.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the isolation and study of this compound, based on methods used for other quassinoids from Brucea javanica. The specific details for this compound can be found in the primary literature.
Isolation of Quassinoid Glycosides from Brucea javanica
The isolation of this compound and other quassinoids from the seeds of Brucea javanica typically involves the following steps:
-
Extraction: The dried and powdered seeds are extracted with a solvent such as methanol.
-
Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The fraction containing the quassinoid glycosides is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often high-performance liquid chromatography (HPLC) for final purification.
Hypothetical Signaling Pathway
The precise signaling pathway through which this compound exerts its antileukemic effects has not been fully elucidated. However, based on the known mechanisms of other cytotoxic natural products, a plausible hypothesis involves the induction of apoptosis through the intrinsic mitochondrial pathway.
This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins such as Bax. This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this hypothesis.
Conclusion
This compound is a promising natural product with significant antileukemic properties. This guide has summarized the current knowledge of its chemical structure and biological activity. The provided experimental frameworks and hypothetical pathway are intended to serve as a foundation for future research into this and related quassinoid glycosides. The exploration of such natural compounds is vital for the development of novel therapeutic agents.
References
Characterization of Yadanzioside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered attention within the scientific community for its potential therapeutic applications, notably its antileukemic properties. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques. This guide provides a summary of the available information regarding its characterization and outlines the general experimental protocols employed for the isolation and analysis of related compounds.
Spectroscopic Data for this compound
For researchers seeking to unequivocally identify this compound, direct comparison with an authenticated standard using identical experimental conditions is the recommended approach. However, based on the general characteristics of quassinoid glycosides and the instrumentation of the era of its discovery, the following sections outline the expected data and the methodologies to obtain them.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data Type | Information Provided |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values. | Provides information on the number and connectivity of protons in the molecule, aiding in the identification of the aglycone and sugar moieties. |
| ¹³C NMR | Chemical shifts (δ) in ppm. | Reveals the number of unique carbon atoms and their chemical environments, crucial for determining the carbon skeleton. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns. | Determines the molecular weight and provides insights into the structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. |
| Infrared (IR) Spectroscopy | Absorption bands in wavenumbers (cm⁻¹). | Identifies the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and glycosidic linkages (C-O). |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and spectroscopic analysis.
Isolation and Purification of this compound
The general procedure for isolating quassinoid glycosides from Brucea javanica seeds is as follows:
-
Extraction: Dried and powdered seeds of Brucea javanica are typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The glycosidic quassinoids, including this compound, are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel or reversed-phase C18 silica gel, eluting with a gradient of solvents. Subsequent purification of the resulting sub-fractions is often achieved using high-performance liquid chromatography (HPLC), which provides high resolution and yields pure compounds.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
For the structural elucidation of the purified this compound, the following spectroscopic methods are employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
-
Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
Caption: Spectroscopic analysis workflow for this compound.
Biological Activity and Signaling Pathways
Quassinoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including antitumor, antimalarial, and anti-inflammatory effects. The antileukemic activity of this compound has been reported. While the specific signaling pathways modulated by this compound have not been extensively studied, related quassinoids have been shown to exert their cytotoxic effects through various mechanisms.
These mechanisms often involve the inhibition of protein synthesis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.
Caption: Potential signaling pathways affected by quassinoids.
Antileukemic Properties of Yadanzioside C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid derived from the plant Brucea javanica, is a member of a class of natural compounds that have demonstrated significant antineoplastic properties. While specific in-depth research on this compound is limited, the broader family of quassinoids has been the subject of numerous studies investigating their potent antileukemic effects. This technical guide synthesizes the available information on the antileukemic activities of Brucea javanica and its constituent quassinoids, with a contextual focus on this compound. It covers the cytotoxic and apoptotic effects on leukemia cell lines, outlines plausible mechanisms of action by detailing relevant signaling pathways, and provides standardized experimental protocols for the evaluation of such compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal white blood cells, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is ongoing. Natural products have historically been a rich source of anticancer compounds. Brucea javanica (L.) Merr., a plant used in traditional medicine, has garnered attention for its potent antitumor properties, which are largely attributed to a class of bitter compounds known as quassinoids.
This compound belongs to this family of quassinoids. While direct and extensive studies on this compound are not widely published, its structural similarity to other well-researched quassinoids like brusatol (B1667952) and bruceantin (B1667948) suggests it may share similar antileukemic mechanisms.[1][2] This whitepaper will, therefore, draw upon the broader knowledge of Brucea javanica quassinoids to provide a comprehensive overview of the potential antileukemic properties of this compound.
Quantitative Data on Antileukemic Activity
Due to the limited availability of specific quantitative data for this compound, this section presents data for the crude extract of Brucea javanica and other prominent quassinoids isolated from the plant. This information provides a benchmark for the expected potency of this class of compounds against leukemia cell lines.
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |
| Brucea javanica Oil (BJO) | HL-60 | Cytotoxicity | 312.7 µg/mL | Zhang et al., 2011 |
| Brucea javanica Oil (BJO) | U937 | Cytotoxicity | 265.4 µg/mL | Zhang et al., 2011 |
| Bruceantin | P-388 Lymphocytic Leukemia | Protein Synthesis Inhibition | ~1 µM | Hall et al., 1982 |
| Brusatol | P-388 Lymphocytic Leukemia | Protein Synthesis Inhibition | ~0.1 µM | Hall et al., 1982 |
Note: The above table is representative of the cytotoxic potential of compounds derived from Brucea javanica. Further specific studies are required to determine the precise IC50 values for this compound against a panel of leukemia cell lines.
Mechanism of Action: Signaling Pathways
The antileukemic effects of quassinoids are believed to be mediated through the modulation of several key signaling pathways that are often dysregulated in cancer cells. The primary mechanism of action for many quassinoids is the inhibition of protein synthesis.[3] Additionally, pathways involved in apoptosis, cell cycle regulation, and inflammatory responses are also affected.
Inhibition of Protein Synthesis
A hallmark of quassinoids is their ability to inhibit protein synthesis, a critical process for the rapid proliferation of cancer cells.[3] This inhibition is thought to occur at the level of the ribosome, specifically by interfering with the peptidyl transferase reaction, thereby preventing peptide bond formation and elongation.[3]
References
Preliminary Biological Screening of Yadanzioside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated notable biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its antileukemic properties. This document synthesizes available data, presents detailed experimental methodologies for key assays, and visualizes relevant workflows and pathways to support further research and drug development efforts.
Introduction
Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions.[1][2] Its therapeutic effects are largely attributed to a class of bitter compounds known as quassinoids.[3][4] this compound is one such quassinoid glycoside isolated from the seeds of this plant.[3] Initial studies have identified its potential as an antileukemic agent, warranting a more in-depth investigation into its biological profile. This guide aims to consolidate the foundational knowledge on the biological screening of this compound to facilitate further research.
Biological Activities of this compound
The primary reported biological activity of this compound is its cytotoxic effect against leukemia cells. While comprehensive screening against a wide array of cancer cell lines, bacteria, and inflammatory markers is not yet extensively documented in publicly available literature, the existing data provides a strong basis for its anticancer potential.
Anticancer Activity
This compound has shown promising antileukemic activity. The following table summarizes the available quantitative data on its cytotoxicity.
Table 1: Cytotoxicity of this compound against P-388 Lymphocytic Leukemia Cells
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | P-388 Lymphocytic Leukemia | 0.8 |
Data sourced from studies on quassinoid glycosides from Brucea javanica.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.
In Vitro Cytotoxicity Assay against P-388 Lymphocytic Leukemia Cells
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against the P-388 lymphocytic leukemia cell line.
Objective: To quantify the cytotoxic effect of this compound on P-388 cells.
Materials:
-
This compound
-
P-388 lymphocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: P-388 cells are maintained in RPMI-1640 medium supplemented with 10% FBS in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted with the culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the in vitro cytotoxicity assay.
Anti-inflammatory Activity Screening (General Protocol)
While specific anti-inflammatory data for this compound is not yet available, this general protocol can be used for preliminary screening. It focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its effect on NO production.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The supernatant from each well is mixed with Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control.
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified LPS-induced NF-κB signaling pathway.
Antimicrobial Activity Screening (General Protocol)
To investigate the potential antimicrobial properties of this compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Serial Dilution: this compound is serially diluted in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
The preliminary biological screening of this compound has revealed its potent antileukemic activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals. Further investigations are warranted to explore the broader therapeutic potential of this compound. Future studies should focus on:
-
Expanding the cytotoxicity screening to a wider panel of cancer cell lines.
-
Investigating its anti-inflammatory and antimicrobial properties through dedicated assays.
-
Elucidating the underlying molecular mechanisms of its biological activities.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
A more comprehensive understanding of the biological profile of this compound will be instrumental in its potential development as a novel therapeutic agent.
References
A Technical Guide to Yadanzioside C and Other Quassinoid Glycosides from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yadanzioside C and other quassinoid glycosides isolated from Brucea javanica. It is designed to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the cytotoxic activities of these compounds, outlines experimental protocols for their evaluation, and illustrates key signaling pathways involved in their mechanism of action.
Introduction to Quassinoid Glycosides from Brucea javanica
Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known traditional Chinese medicine used for treating various ailments, including cancer.[1] The primary bioactive constituents of B. javanica are a class of tetracyclic triterpenoids known as quassinoids and their glycosidic derivatives.[1][2] These compounds have demonstrated a wide range of pharmacological activities, with a significant focus on their potent cytotoxic and anti-cancer effects.[3][4] this compound is one of the numerous quassinoid glycosides that have been isolated from this plant, alongside other notable compounds like brusatol (B1667952) and bruceine D. This guide will delve into the quantitative data on their biological activities, the methodologies to assess these activities, and the molecular pathways they influence.
Quantitative Data on Biological Activity
The cytotoxic effects of various quassinoid glycosides from Brucea javanica have been evaluated against a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values, providing a comparative look at their potency.
Table 1: Cytotoxicity of Quassinoid Glycosides against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Bruceene A | MCF-7 | Breast Cancer | 0.063 | |
| Bruceene A | MDA-MB-231 | Breast Cancer | 0.081 | |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 | |
| Brusatol | MCF-7 | Breast Cancer | 0.08 | |
| Brucein D | Capan-2 | Pancreatic Cancer | Not specified, induces apoptosis | |
| Brujavanol A | KB | Oral Cavity Cancer | 1.30 (µg/mL) | |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 (µg/mL) | |
| Javanicosides B-F | - | - | - | |
| Yadanziolides A, C, D, S | - | - | - | |
| Bruceins D, E | - | - | - | |
| Yadanziosides A-G, I, K-P | - | - | - | |
| Bruceosides A-C, E | - | - | - | |
| Bruceantinoside A | - | - | - |
Table 2: Antimalarial Activity of Selected Quassinoids
| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| Compound 3 (unspecified) | K1 | 0.58 |
Experimental Protocols
A fundamental aspect of evaluating the potential of quassinoid glycosides is the methodology used for their isolation, purification, and biological characterization. This section provides a detailed, generalized protocol for these procedures.
General Protocol for Isolation and Purification of Quassinoid Glycosides
The isolation of this compound and other quassinoid glycosides from the seeds of Brucea javanica typically involves solvent extraction followed by a series of chromatographic separations.
Materials and Reagents:
-
Dried seeds of Brucea javanica
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography
-
ODS (Octadecylsilane) for reversed-phase chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
Procedure:
-
Extraction:
-
Grind the dried seeds of Brucea javanica to a fine powder.
-
Defat the powdered seeds by extraction with n-hexane.
-
Extract the defatted powder exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform successive partitioning with ethyl acetate and n-butanol.
-
Concentrate each fraction (ethyl acetate, n-butanol, and aqueous) to dryness.
-
-
Chromatographic Separation:
-
Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction) to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the semi-purified fractions to further chromatographic steps, such as ODS column chromatography or Sephadex LH-20 column chromatography.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual quassinoid glycosides.
-
-
Structure Elucidation:
-
Elucidate the structures of the isolated compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Isolated quassinoid glycosides (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quassinoid glycosides in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Signaling Pathways and Mechanisms of Action
Quassinoid glycosides from Brucea javanica exert their anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
General Experimental Workflow for Investigating Bioactivity
The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Brucea javanica.
Inhibition of the Nrf2 Signaling Pathway by Brusatol
Brusatol is a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its overactivation in cancer cells contributes to chemoresistance. Brusatol sensitizes cancer cells to chemotherapy by inhibiting Nrf2.
Induction of Apoptosis via the PI3K/Akt Signaling Pathway
Several quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, and its inhibition can lead to programmed cell death.
Conclusion
This compound and other quassinoid glycosides from Brucea javanica represent a promising class of natural products with significant anticancer potential. Their potent cytotoxic activities against a variety of cancer cell lines, coupled with their ability to modulate key signaling pathways involved in cell survival and chemoresistance, make them valuable candidates for further drug development. This technical guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and clear visualizations of their mechanisms of action. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Anticancer Potential of Quassinoids from Brucea javanica, with Reference to Yadanzioside C
Introduction
Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of bitter terpenoids that have demonstrated significant anticancer properties. Among the numerous compounds isolated from this plant is Yadanzioside C, a quassinoid with the molecular formula C34H46O17. While this compound has been identified as a constituent of Brucea javanica, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its in vitro anticancer activity.
This technical guide addresses this knowledge gap by providing a detailed overview of the in vitro anticancer activities of other well-characterized quassinoids isolated from Brucea javanica. The data and methodologies presented for compounds such as Brusatol and Bruceine D serve as a valuable proxy for understanding the potential anticancer mechanisms that this compound may employ. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from Brucea javanica.
Data Presentation: Cytotoxic Activities of Brucea javanica Quassinoids
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various quassinoids from Brucea javanica against a range of cancer cell lines. This quantitative data highlights the potent cytotoxic effects of these natural products.
Table 1: In Vitro Cytotoxicity of Brusatol Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| PANC-1 | Pancreatic Cancer | 0.36 | [1] |
| SW1990 | Pancreatic Cancer | 0.10 | [1] |
| A549 | Lung Cancer | < 0.0064 | [1] |
Table 2: In Vitro Cytotoxicity of Bruceine D Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| Hs68 | Pancreatic Cancer | > 30 | [1] |
| Capan-2 | Pancreatic Cancer | 1.1 | [1] |
| H460 | Lung Cancer | 0.5 | |
| A549 | Lung Cancer | 0.6 |
Table 3: In Vitro Cytotoxicity of Other Quassinoids from Brucea javanica
| Compound | Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 | |
| Bruceoside C | P-388 | Lymphocytic Leukemia | - | |
| Quassilactone A | A549 | Lung Cancer | 66.43 ± 0.15 | |
| Quassilactone B | A549 | Lung Cancer | 75.67 ± 0.10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the anticancer activity of quassinoids.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Brusatol, Bruceine D). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and changes in membrane permeability.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Cells are treated with the test compound as described for the apoptosis assay.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying the anticancer effects of a compound.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of Brucea javanica quassinoids and a typical experimental workflow.
Caption: Logical relationship of this compound's potential anticancer effects.
Caption: The intrinsic apoptosis pathway potentially modulated by this compound.
Caption: A typical experimental workflow for assessing in vitro anticancer activity.
References
Preliminary Insights into the Mechanism of Action of Yadanzioside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, represents a molecule of interest for its potential therapeutic activities. Preliminary evidence and the pharmacological profile of structurally related compounds suggest that this compound may exert anti-leukemic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the currently available preliminary data on the mechanism of action of this compound, drawing from the initial structural elucidation and the broader context of Brucea javanica constituents. Due to the limited number of dedicated studies on this compound, this guide also incorporates data from closely related yadanziosides and other quassinoids to postulate potential mechanisms and guide future research.
Introduction
Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory diseases.[1] Its therapeutic effects are largely attributed to a class of bitter, tetracyclic triterpenoids known as quassinoids.[2] this compound was first isolated and its structure elucidated in 1985 as part of a broader characterization of quassinoid glycosides from Brucea javanica seeds.[3][4] While research has extensively focused on other constituents of this plant, such as Brusatol and Bruceine D, the specific mechanisms of action for many of the yadanziosides, including this compound, remain largely unexplored.
This guide aims to synthesize the existing, albeit limited, information on this compound and to provide a framework for its further investigation. We will present available data, propose potential signaling pathways based on related compounds, and offer detailed experimental protocols to facilitate future studies.
Potential Therapeutic Activities and Mechanism of Action
Based on preliminary information and the activities of related compounds, two primary areas of therapeutic potential for this compound have been suggested: anti-leukemic and anti-inflammatory activities.
Anti-Leukemic Activity
Table 1: Cytotoxicity of Quassinoids from Brucea javanica against Cancer Cell Lines
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| Yadanziolide A | SW480 | 0.1 - 28.5 | [2] |
| Yadanziolide B | BGC-823 | > 0.52 | |
| Javanicolide H | BGC-823 | 0.52 | |
| Brusatol | SW480 | 0.1 - 28.5 | |
| Bruceine B | SW480 | 0.1 - 28.5 | |
| Bruceine D | SW480 | 0.1 - 28.5 |
The anti-leukemic effects of quassinoids are often attributed to the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways. A postulated mechanism for this compound, based on the known actions of other apoptosis-inducing natural products, could involve the intrinsic mitochondrial pathway.
Caption: Postulated apoptotic pathway induced by this compound in leukemia cells.
Anti-inflammatory Activity
The traditional use of Brucea javanica for inflammatory conditions suggests that its constituents, including this compound, may possess anti-inflammatory properties. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.
Table 2: Anti-inflammatory Activity of a Brucea javanica constituent
| Compound | Assay | Effect | Reference |
| Yadanzi oil | Modulation of gut microbiota, protection of intestinal barrier, reduction in colonic inflammation | Anti-inflammatory |
A plausible mechanism for the anti-inflammatory action of this compound involves the suppression of pro-inflammatory cytokine production through the inhibition of the NF-κB signaling cascade.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, the following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: Treat HL-60 cells with this compound at its IC50 concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
NF-κB Activation Assay (Immunofluorescence)
This method visualizes the translocation of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow RAW 264.7 macrophages on glass coverslips and treat with LPS (1 µg/mL) with or without pre-treatment with this compound for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Conclusion and Future Directions
The preliminary studies and the pharmacological context of its source plant suggest that this compound is a promising candidate for further investigation as a potential anti-leukemic and anti-inflammatory agent. However, there is a significant lack of direct experimental data to substantiate these claims and to elucidate its precise mechanism of action.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines, particularly leukemia cell lines.
-
Elucidation of Apoptotic Pathways: Investigating the detailed molecular events of apoptosis induced by this compound, including the roles of caspases, Bcl-2 family proteins, and other key regulators.
-
Validation of Anti-inflammatory Effects: Quantifying the inhibitory effects of this compound on the production of pro-inflammatory mediators and exploring its impact on inflammatory signaling pathways in relevant cell models.
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct molecular targets of this compound.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to advance its development as a novel therapeutic agent.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yadanzioside C
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside C, a quassinoid of significant interest found in Brucea javanica. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of water and methanol (B129727), coupled with UV detection, providing a foundation for the accurate quantification of this compound in various sample matrices.
Introduction
This compound is a member of the quassinoid family, a group of degraded triterpenoid (B12794562) lactones known for their diverse and potent biological activities. These compounds are predominantly found in plants of the Simaroubaceae family, such as Brucea javanica. The significant pharmacological potential of quassinoids necessitates the development of precise and accurate analytical methods for their identification and quantification in plant extracts and pharmaceutical formulations. This document provides a comprehensive protocol for the HPLC analysis of this compound, which can be adapted for quality control, pharmacokinetic studies, and other research applications.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of quassinoids.[1][2][3][4]
-
Solvents: HPLC grade methanol and ultrapure water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample Preparation: Samples containing this compound (e.g., powdered Brucea javanica seeds, extracts, or formulations).
Chromatographic Conditions
Based on established methods for similar quassinoids, the following conditions are recommended as a starting point for the analysis of this compound:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | A: WaterB: Methanol |
| Gradient Elution | A time-based linear gradient can be optimized. A suggested starting gradient is: 0-10 min: 30-50% B10-25 min: 50-80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | PDA detector. Monitoring at 221 nm and 270 nm is recommended to determine the optimal wavelength for this compound. |
| Injection Volume | 10-20 µL |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Brucea javanica seeds)
-
Grinding: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30-60 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.
Method Validation (Example Parameters)
A full validation of the HPLC method should be performed according to ICH guidelines. The following table summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Description | Example Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) < 2% |
| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD < 3% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98-102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis and comparison with a blank sample |
Data Presentation
The quantitative data for this compound analysis should be summarized in a clear and structured table for easy comparison. An example is provided below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50000 | 10 |
| Standard 2 | 15.2 | 100000 | 20 |
| Sample A | 15.3 | 75000 | 15 |
| Sample B | 15.2 | 60000 | 12 |
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method outlined in this application note provides a solid foundation for the quantitative analysis of this compound. By utilizing a C18 column with a water-methanol gradient and UV detection, researchers can achieve reliable and reproducible results. Proper method validation is crucial to ensure the accuracy and precision of the data obtained. This protocol serves as a valuable tool for quality control and research and development involving Brucea javanica and its bioactive constituents.
References
Application Notes and Protocols for the Structural Elucidation of Yadanzioside C using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of various NMR spectroscopic techniques for the complete structural elucidation of Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica.
Introduction
This compound is a natural product belonging to the quassinoid family of terpenoids, known for their complex structures and significant biological activities, including antileukemic properties.[1] The structural determination of such intricate molecules relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. This document outlines the comprehensive NMR-based approach for the structural elucidation of this compound, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.
The definitive structural information for this compound was first reported in the following publication, which serves as the primary reference for the experimental data presented herein:
-
Sakaki, T., Yoshimura, S., Miyamoto, T., Naora, H., Nikaido, T., & Ohmoto, T. (1985). Studies on the Constituents of the Seeds of Brucea javanica. II. Structures of Yadanzioside A, B, C, D, E, and F. Chemical & Pharmaceutical Bulletin, 33(12), 5559-5563.
Structural Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data to be extracted from the primary publication | |||
| ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | DEPT Information |
| Data to be extracted from the primary publication | ||
| ... |
Experimental Protocols
The following protocols are based on standard methodologies for the isolation and NMR analysis of natural products and should be adapted based on the specific details provided in the primary literature.
3.1. Isolation of this compound
A general procedure for the isolation of glycosides from plant material involves the following steps:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to solvent extraction, typically starting with a nonpolar solvent to remove lipids, followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to isolate the glycosides.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the yadanziosides is further purified using a series of chromatographic techniques, which may include:
-
Column chromatography on silica (B1680970) gel.
-
Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).
-
3.2. NMR Sample Preparation
-
An accurately weighed sample of pure this compound (typically 1-10 mg) is dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, C₅D₅N). The choice of solvent is critical and should be the same as that used in the reference publication to ensure comparability of chemical shifts.
-
The dissolved sample is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can also be calibrated to the residual solvent signal.
3.3. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
3.3.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-64, depending on the sample concentration.
3.3.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
3.3.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for assigning the carbon signals.
3.3.4. 2D NMR: COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf').
3.3.5. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
3.3.6. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is a key experiment for connecting different spin systems and establishing the overall carbon skeleton.
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
Visualization of the Structural Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Data Interpretation and Structure Assembly
The structural elucidation of this compound is achieved through the systematic interpretation of the NMR data:
-
¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides information about the number and types of protons, while the ¹³C and DEPT spectra reveal the number of carbon atoms and classify them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
COSY Analysis: The COSY spectrum is used to trace out the proton-proton coupling networks, allowing for the identification of structural fragments (spin systems).
-
HSQC Analysis: The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is crucial for assembling the complete structure. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the individual spin systems identified from the COSY spectrum and to place quaternary carbons and heteroatoms within the molecular framework.
-
Integration of Data: By combining the information from all these experiments, the complete planar structure of this compound can be determined. The relative stereochemistry can often be inferred from coupling constants and Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which provide information about the spatial proximity of protons.
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that heavily relies on a suite of NMR experiments. The combination of 1D and 2D NMR techniques provides a comprehensive dataset that, when interpreted correctly, allows for the unambiguous determination of the molecular structure. The protocols and workflow outlined in this document provide a robust framework for researchers and scientists involved in the discovery and characterization of novel natural products. For the specific application to this compound, the data and detailed procedures reported by Sakaki et al. (1985) are the definitive reference.
References
Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid glucoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine with demonstrated antileukemic and other pharmacological activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control, and further development of this compound as a potential therapeutic agent. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 95258-16-5 |
| Molecular Formula | C34H46O17 |
| Molecular Weight | 726.73 g/mol |
| Source | Seeds of Brucea javanica |
Qualitative Analysis: Fragmentation Pattern of this compound
Understanding the fragmentation pattern of this compound is essential for its identification and structural confirmation. As a quassinoid glucoside, its fragmentation in tandem mass spectrometry (MS/MS) is expected to involve the cleavage of the glycosidic bond and characteristic losses from the aglycone core. Based on the general fragmentation behavior of quassinoid glycosides, a proposed fragmentation pathway for this compound is presented below. In positive ion mode, the molecule is expected to form a protonated molecule [M+H]+ or other adducts such as [M+Na]+.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Quantitative Analysis: LC-MS/MS Method
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound in various matrices, such as plasma or plant extracts. The following protocol is a recommended starting point and should be optimized for specific instrumentation and application needs.
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar quassinoid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
4. MRM Transitions (Illustrative)
The following MRM transitions are proposed based on the predicted fragmentation pattern. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 727.3 | 565.2 | 200 | 40 | 25 |
| 727.3 | 547.2 | 200 | 40 | 30 | |
| Internal Standard | (Specific to IS) | (Specific to IS) | 200 | (Optimize) | (Optimize) |
Illustrative Quantitative Data
The following table presents an example of a calibration curve and quality control data for the quantitative analysis of this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Calibration Standard (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.015 | 102.3 |
| 5 | 0.078 | 98.9 |
| 20 | 0.315 | 101.1 |
| 50 | 0.782 | 99.5 |
| 100 | 1.558 | 98.2 |
| 500 | 7.815 | 100.5 |
| 1000 | 15.652 | 99.8 |
| QC Sample (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy |
| 2 | 2.05 | 102.5 |
| 80 | 78.9 | 98.6 |
| 800 | 805.6 | 100.7 |
Associated Signaling Pathway
This compound, as a constituent of Brucea javanica, may exert its biological effects through the modulation of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the mass spectrometry-based analysis of this compound. The proposed LC-MS/MS method provides the necessary sensitivity and selectivity for quantitative studies, which are vital for the advancement of this compound in drug development. The fragmentation and signaling pathway information will aid researchers in the structural confirmation and investigation of the biological mechanisms of this compound. It is recommended that all methods be validated according to regulatory guidelines for their intended use.
Determining the Cytotoxicity of Yadanzioside C: An MTT Assay Protocol
For Immediate Release
This application note provides a detailed protocol for determining the cytotoxic effects of Yadanzioside C, a quassinoid glycoside isolated from Brucea javanica, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
The MTT assay is a colorimetric method for assessing cell viability.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan.
Data Presentation
Table 1: Example Data Layout for MTT Assay Results
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.204 | 1.211 | 1.198 | 1.204 | 0.007 | 100.0 |
| 1 | 1.150 | 1.145 | 1.158 | 1.151 | 0.007 | 95.6 |
| 5 | 0.988 | 0.995 | 0.979 | 0.987 | 0.008 | 82.0 |
| 10 | 0.765 | 0.772 | 0.759 | 0.765 | 0.007 | 63.5 |
| 25 | 0.432 | 0.441 | 0.428 | 0.434 | 0.007 | 36.0 |
| 50 | 0.159 | 0.165 | 0.155 | 0.159 | 0.005 | 13.2 |
| 100 | 0.052 | 0.055 | 0.050 | 0.052 | 0.003 | 4.3 |
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
Experimental Protocols
Materials and Reagents
-
This compound (CAS 95258-16-5)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Determine the optimal cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. A typical starting point is 1 x 10^4 cells/well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathway of this compound-Induced Cytotoxicity
This compound belongs to the quassinoid family of natural products. Several quassinoids have been shown to exert their cytotoxic effects by inducing apoptosis. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. Some quassinoids have also been found to inhibit protein synthesis and modulate signaling pathways such as STAT3. Based on this, a plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Yadanzioside C in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Yadanzioside C in various in vitro assays, particularly focusing on its application in cancer research. The information is intended to guide researchers in accurately preparing and utilizing this natural compound for reproducible experimental results.
Introduction to this compound
This compound is a quassinoid glucoside isolated from the seeds of Brucea javanica.[1] Quassinoids, including this compound and its analogs, have demonstrated a range of biological activities, with notable antileukemic properties observed in in vivo studies.[1] Extracts from Brucea javanica containing this compound have shown cytotoxic effects against leukemia cell lines such as HL-60 and U937.[1] These findings underscore the potential of this compound as a compound of interest for in vitro cancer research.
Solubility of this compound
Proper solubilization is critical for the accurate determination of the biological activity of this compound in in vitro assays. Based on available data, this compound is soluble in several organic solvents.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A technical data sheet from ChemFaces indicates solubility. Quantitative data is not specified, but it is a recommended solvent for creating stock solutions.[1] |
| Ethanol | Soluble | Listed as a suitable solvent.[1] | |
| Methanol | Soluble | Listed as a suitable solvent. | |
| Pyridine | Soluble | Listed as a suitable solvent. | |
| Yadanzioside F | Ethanol | 25 mg/mL | Requires sonication to achieve dissolution. |
Preparation of this compound Stock Solutions
For most in vitro applications, particularly with cell-based assays, preparing a concentrated stock solution in an organic solvent is the standard procedure. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that solutions can be stored for up to two weeks at -20°C.
Figure 1: Workflow for preparing a this compound stock solution.
Application in In Vitro Cytotoxicity Assays
This compound's reported antileukemic activity makes it a candidate for investigation in cytotoxicity assays against various cancer cell lines. The following is a general protocol that can be adapted for specific cell lines and experimental designs.
Protocol 2: General Protocol for Assessing Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., HL-60, U937)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol (B130326) for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with medium only.
-
Positive Control: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assessment:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.
Figure 2: General workflow for a cytotoxicity assay.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound are not fully elucidated, quassinoids are known to interfere with various cellular processes. Based on the activity of related compounds, potential signaling pathways affected by this compound in cancer cells may include the induction of apoptosis.
Figure 3: A potential signaling pathway affected by this compound.
Stability and Storage
Proper storage of this compound and its solutions is essential to maintain its biological activity.
-
Solid Compound: Store in a cool, dry, and dark place.
-
Stock Solutions: As mentioned, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments whenever possible.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer: These application notes are intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a potential therapeutic agent that has been investigated for its anti-cancer properties. A key mechanism through which many anti-cancer compounds exert their effects is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population. This document provides a detailed protocol for analyzing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, a common and reliable method for detecting the stages of apoptosis.[1][2][3]
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane.[3][4] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces. By using both Annexin V and PI, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Once the cells have adhered and are in the exponential growth phase, treat them with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) if this compound is dissolved in a solvent.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the populations to distinguish between:
-
Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Percentage of Apoptotic Cells Induced by this compound
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.3 ± 0.9 | 13.4 ± 2.1 |
| 25 | 68.3 ± 4.2 | 15.7 ± 2.5 | 14.9 ± 2.0 | 30.6 ± 4.5 |
| 50 | 45.1 ± 5.1 | 28.4 ± 3.8 | 25.5 ± 3.1 | 53.9 ± 6.9 |
| 100 | 22.7 ± 4.8 | 40.2 ± 5.5 | 35.1 ± 4.2 | 75.3 ± 9.7 |
Data are presented as mean ± standard deviation from three independent experiments. Total Apoptotic Cells (%) is the sum of Early Apoptotic and Late Apoptotic/Necrotic cells.
Visualizations
Experimental Workflow
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
Application Note: Analyzing Protein Expression Changes Induced by Yadanzioside C via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yadanzioside C is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its development as a potential drug candidate. A key technique for elucidating these mechanisms is Western blot analysis, which allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation.
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the impact of this compound on protein expression. As a hypothetical case study, we will focus on the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in various diseases, including cancer.[1][2][3] Many natural compounds have been shown to exert their therapeutic effects by modulating this pathway.[4][5] A related compound, Anhuienoside C, has been demonstrated to inhibit the PI3K/AKT/mTOR pathway in ovarian cancer cells. This protocol will therefore detail the steps to assess whether this compound induces similar changes, specifically a decrease in the phosphorylation of key pathway components.
Data Presentation
Following Western blot analysis and densitometric quantification of the protein bands, the data can be summarized for clear comparison. The results should be normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. The table below presents hypothetical data illustrating a dose-dependent inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Table 1: Hypothetical Quantitative Analysis of Protein Expression in Cancer Cells Treated with this compound for 24 hours.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-AKT (Ser473) | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 µM) | 0.90 | 0.60 | 0.09 | <0.05 | |
| This compound (25 µM) | 0.45 | 0.30 | 0.05 | <0.01 | |
| This compound (50 µM) | 0.23 | 0.15 | 0.04 | <0.001 | |
| Total AKT | Control (Vehicle) | 1.45 | 1.00 | 0.15 | - |
| This compound (10 µM) | 1.48 | 1.02 | 0.13 | >0.05 | |
| This compound (25 µM) | 1.42 | 0.98 | 0.16 | >0.05 | |
| This compound (50 µM) | 1.46 | 1.01 | 0.14 | >0.05 | |
| p-mTOR (Ser2448) | Control (Vehicle) | 1.80 | 1.00 | 0.18 | - |
| This compound (10 µM) | 1.17 | 0.65 | 0.11 | <0.05 | |
| This compound (25 µM) | 0.63 | 0.35 | 0.08 | <0.01 | |
| This compound (50 µM) | 0.27 | 0.15 | 0.05 | <0.001 | |
| Cleaved Caspase-3 | Control (Vehicle) | 0.20 | 1.00 | 0.04 | - |
| This compound (10 µM) | 0.50 | 2.50 | 0.07 | <0.05 | |
| This compound (25 µM) | 0.90 | 4.50 | 0.11 | <0.01 | |
| This compound (50 µM) | 1.40 | 7.00 | 0.15 | <0.001 | |
| β-actin | Control (Vehicle) | 2.00 | 1.00 | 0.10 | - |
| This compound (10 µM) | 1.98 | 0.99 | 0.12 | >0.05 | |
| This compound (25 µM) | 2.01 | 1.01 | 0.09 | >0.05 | |
| This compound (50 µM) | 1.99 | 1.00 | 0.11 | >0.05 |
Mandatory Visualization
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: General workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
This section provides a detailed, step-by-step protocol for investigating protein expression changes in cells treated with this compound.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., a cancer cell line) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in fresh culture medium to achieve the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound dose).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24 hours).
Part 2: Protein Extraction and Quantification
-
Cell Harvesting: Place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100-150 µL for a 6-well plate).
-
Scraping: Use a cell scraper to scrape the adherent cells off the dish in the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the samples briefly (e.g., 3 pulses of 10 seconds each) on ice.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new clean, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the protein quantification results, normalize all samples to the same concentration with lysis buffer. Add an appropriate volume of 4x Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder in one lane to monitor migration and estimate protein sizes.
-
Running the Gel: Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Ensure no air bubbles are trapped between the gel and the membrane.
Part 4: Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-Cleaved Caspase-3, anti-β-actin) in the blocking buffer at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing: The next day, discard the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Discard the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST to remove the unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane in the ECL solution for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): If you need to probe for another protein of a different molecular weight (e.g., the loading control), the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step.
Part 5: Data Analysis
-
Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Fold Change Calculation: Calculate the fold change in protein expression for the this compound-treated samples relative to the vehicle-treated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR signaling pathway in the treatment of prostate cancer radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Evaluation of Yadanzioside C Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C, a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of natural products known for their diverse biological activities. While specific in vivo efficacy data for this compound is limited, extracts and other purified compounds from Brucea javanica have demonstrated significant anti-inflammatory and anti-cancer properties in various preclinical models.[1][2][3][4][5] These findings provide a strong rationale for the in vivo evaluation of this compound for similar therapeutic applications.
These application notes provide detailed protocols for assessing the anti-inflammatory and anti-cancer efficacy of this compound in established murine models. The protocols are designed to be comprehensive, guiding researchers through experimental design, execution, and data analysis.
Predicted Biological Activities and In Vivo Models
Based on the pharmacological profile of related compounds from Brucea javanica, the primary activities of this compound are predicted to be anti-inflammatory and anti-cancer.
-
Anti-inflammatory Activity: Extracts from Brucea javanica have shown efficacy in models of acute inflammation and colitis. Therefore, the carrageenan-induced paw edema model in rats is proposed for evaluating acute anti-inflammatory effects, and the dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice is suggested for studying effects on intestinal inflammation.
-
Anti-cancer Activity: Numerous studies have highlighted the potent cytotoxic and anti-tumor effects of Brucea javanica extracts and its isolated quassinoids against various cancer cell lines and in xenograft models. A human tumor xenograft model in immunodeficient mice is the gold standard for evaluating the in vivo anti-cancer efficacy of investigational compounds and is therefore proposed for this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the expected quantitative data to be collected from the proposed in vivo studies. These tables are designed for clear presentation and easy comparison between treatment groups.
Table 1: Evaluation of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 5 hr | Edema Inhibition (%) at 5 hr |
| 1 | Vehicle Control | - | |||||
| 2 | Positive Control (e.g., Indomethacin) | 10 | |||||
| 3 | This compound | 25 | |||||
| 4 | This compound | 50 | |||||
| 5 | This compound | 100 |
Table 2: Evaluation of Anti-inflammatory Activity in DSS-Induced Colitis Model
| Group | Treatment | Dose (mg/kg/day) | Body Weight Loss (%) | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) | Pro-inflammatory Cytokine Levels (pg/mL) in Colon Tissue (TNF-α, IL-6, IL-1β) |
| 1 | Normal Control | - | |||||
| 2 | DSS + Vehicle | - | |||||
| 3 | DSS + Positive Control (e.g., Sulfasalazine) | 50 | |||||
| 4 | DSS + this compound | 25 | |||||
| 5 | DSS + this compound | 50 | |||||
| 6 | DSS + this compound | 100 |
Table 3: Evaluation of Anti-cancer Activity in Human Tumor Xenograft Model
| Group | Treatment | Dose (mg/kg/day) | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 7 | Tumor Volume (mm³) - Day 14 | Tumor Volume (mm³) - Day 21 | Tumor Growth Inhibition (%) - Day 21 |
| 1 | Vehicle Control | - | |||||
| 2 | Positive Control (e.g., Cisplatin) | 5 | |||||
| 3 | This compound | 25 | |||||
| 4 | This compound | 50 | |||||
| 5 | This compound | 100 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a widely used and reproducible method for evaluating the efficacy of acute anti-inflammatory agents.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Positive control: Indomethacin
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into five groups (n=6-8 per group) as detailed in Table 1.
-
Compound Administration: Administer this compound (25, 50, 100 mg/kg), Indomethacin (10 mg/kg), or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition at the 5-hour time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for the measurement of inflammatory mediators such as TNF-α, IL-1β, and IL-6 via ELISA or RT-PCR.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Intestinal Inflammation)
The DSS-induced colitis model is a well-established and widely used model that mimics some of the clinical and histological features of human ulcerative colitis.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Positive control: Sulfasalazine
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal monitoring
Protocol:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Grouping: Divide mice into six groups (n=8-10 per group) as outlined in Table 2.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The normal control group receives regular drinking water.
-
Compound Administration: Administer this compound (25, 50, 100 mg/kg/day), Sulfasalazine (50 mg/kg/day), or vehicle orally once daily, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration) and pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β).
Human Tumor Xenograft Model in Mice (Anti-cancer)
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice and is a cornerstone of in vivo cancer drug discovery.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung cancer, HCT116 - colon cancer)
-
Positive control: A standard chemotherapeutic agent (e.g., Cisplatin)
-
Vehicle
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice for one week.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the right flank of each mouse.
-
Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into five groups (n=8-10 per group) as described in Table 3.
-
Compound Administration: Administer this compound (25, 50, 100 mg/kg/day), positive control, or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Calculation of Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition using the following formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Histological and Biomarker Analysis (Optional): At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) and biomarker analysis.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathways for this compound.
Experimental Workflow
Caption: General workflow for in vivo evaluation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsm.com [ijpsm.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Brucea javanica Increases Survival and Enhances Gemcitabine Efficacy in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preclinical Formulation of Yadanzioside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica[1]. It has demonstrated notable antileukemic activity, making it a compound of interest for further preclinical investigation[1]. As with many natural products, the formulation of this compound for in vivo studies presents challenges, primarily related to its physicochemical properties, such as solubility and stability. These application notes provide a comprehensive guide to the preclinical formulation of this compound, including its characterization, formulation strategies for various administration routes, and detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a stable and effective formulation. While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes known and predicted properties.
Table 1: Physicochemical Properties of this compound and Related Quassinoids
| Property | This compound | Representative Quassinoids | Analytical Method |
| Molecular Formula | C34H46O17 | C20-C30 glycosides | Mass Spectrometry |
| Molecular Weight | 726.73 g/mol | 400 - 800 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[2]. Aqueous solubility is expected to be low. | Poor aqueous solubility is a common characteristic. | HPLC, UV-Vis Spectroscopy |
| Predicted logP (XLogP3) | Not available | -1.3 to -1.4 (for similar Yadanziosides)[3][4] | Computational Prediction |
| Stability | Stable for up to 24 months at 2-8°C when stored properly. Stock solutions in DMSO can be stored at -20°C for up to two weeks. | Stability can be pH-dependent; some quassinoids are unstable in acidic conditions. | HPLC, LC-MS |
| Appearance | Solid powder | Crystalline or amorphous solids | Visual Inspection, Microscopy |
Preclinical Formulation Strategies
The primary goal of preclinical formulation is to deliver a well-characterized and stable preparation of the active pharmaceutical ingredient (API) to the test system in a manner that allows for the accurate assessment of its biological activity and pharmacokinetic profile.
General Considerations
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will dictate the formulation requirements. Oral administration is common for initial efficacy studies, while intravenous administration is necessary for determining absolute bioavailability.
-
Toxicity of Excipients: All excipients used in the formulation must be well-tolerated in the chosen animal model at the intended dose.
-
Dose Volume: The volume of the formulation administered should be within the acceptable limits for the species being tested.
-
Stability: The formulation must be physically and chemically stable for the duration of the study.
Experimental Workflow for Formulation Development
The following diagram outlines a typical workflow for developing a preclinical formulation for a compound like this compound.
Caption: Workflow for Preclinical Formulation Development.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound. Optimization will likely be required based on experimental observations.
Protocol 1: Oral Gavage Formulation (Solution/Suspension)
This protocol is suitable for initial efficacy and pharmacokinetic studies in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile water for injection or purified water
-
0.5% (w/v) Methylcellulose (B11928114) in water (optional, for suspensions)
Procedure:
-
Solubility Assessment:
-
Determine the approximate solubility of this compound in various solvents (e.g., water, PBS pH 7.4, PEG400, DMSO).
-
This will inform whether a solution or suspension is more feasible at the desired concentration.
-
-
Solution Formulation (Preferred):
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG400 to the solution and vortex to mix thoroughly.
-
Add Tween® 80 and vortex again.
-
Slowly add sterile water or PBS to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity.
-
-
Suspension Formulation (if a solution is not achievable):
-
Accurately weigh the required amount of this compound.
-
If necessary, micronize the powder to a uniform particle size.
-
In a separate container, prepare the vehicle by mixing the desired ratios of water, PEG400, and Tween® 80.
-
Add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to create a uniform suspension.
-
For improved stability, a 0.5% methylcellulose solution can be used as the vehicle.
-
Table 2: Example Oral Formulation Compositions
| Formulation Type | Component | Concentration Range | Purpose |
| Solution | This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5 - 10% (v/v) | Co-solvent | |
| PEG400 | 30 - 40% (v/v) | Co-solvent | |
| Tween® 80 | 1 - 5% (v/v) | Surfactant/Solubilizer | |
| Water/PBS | q.s. to 100% | Vehicle | |
| Suspension | This compound | 10 - 50 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% Methylcellulose | q.s. to 100% | Suspending Agent | |
| Tween® 80 | 0.1 - 1% (v/v) | Wetting Agent |
Protocol 2: Intravenous Injection Formulation (Solution)
This protocol is for preparing a sterile solution suitable for intravenous administration, typically for pharmacokinetic studies.
Materials:
-
This compound
-
DMSO
-
Solutol® HS 15 or Kolliphor® EL
-
Sterile saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of this compound in a sterile vial.
-
Add the minimum required volume of DMSO to dissolve the compound.
-
Add Solutol® HS 15 or Kolliphor® EL and mix gently.
-
Slowly add sterile saline to the desired final volume, mixing gently after each addition.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the final formulation for any precipitation or particulates.
Table 3: Example Intravenous Formulation Composition
| Component | Concentration Range | Purpose |
| This compound | 0.5 - 5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5 - 10% (v/v) | Co-solvent |
| Solutol® HS 15 | 10 - 20% (v/v) | Solubilizer/Surfactant |
| 0.9% Saline | q.s. to 100% | Vehicle |
Proposed Mechanism of Antileukemic Action
The antileukemic properties of this compound are believed to be mediated through the induction of apoptosis. While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in leukemia.
PI3K/Akt Signaling Pathway in Leukemia
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival by inhibiting apoptosis and stimulating cell proliferation. In many forms of leukemia, this pathway is constitutively active, contributing to the malignant phenotype.
Caption: Proposed Inhibition of the PI3K/Akt Pathway by this compound.
Induction of Apoptosis
By inhibiting the PI3K/Akt pathway, this compound may lead to the de-inhibition of pro-apoptotic proteins like Bad, ultimately promoting the intrinsic pathway of apoptosis. This is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Stability Assessment
It is crucial to assess the stability of the final formulation to ensure that the desired dose is administered throughout the study.
Protocol for Short-Term Stability Study:
-
Prepare the final formulation of this compound.
-
Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C, and protected from light).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), take a sample from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Assess the physical appearance of the formulation for any signs of precipitation or color change.
Table 4: Representative Stability Data Template
| Time (hours) | Storage Condition | Concentration (mg/mL) | % of Initial Concentration | Physical Appearance |
| 0 | - | 100% | Clear Solution | |
| 4 | Room Temperature | |||
| 4°C | ||||
| 8 | Room Temperature | |||
| 4°C | ||||
| 24 | Room Temperature | |||
| 4°C | ||||
| 48 | Room Temperature | |||
| 4°C |
Conclusion
The successful preclinical development of this compound hinges on the development of appropriate formulations that allow for its consistent and reliable delivery in animal models. The protocols and information provided herein offer a solid foundation for initiating these critical formulation studies. It is imperative that all formulations are thoroughly characterized for their physicochemical properties and stability before their use in in vivo experiments to ensure the generation of high-quality, reproducible data. Further investigation into the specific molecular mechanisms of this compound will undoubtedly pave the way for its potential as a novel antileukemic agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yadanzioside C Extraction from Brucea javanica
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of Yadanzioside C from Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The primary factors affecting the extraction yield of this compound, a quassinoid glycoside, from Brucea javanica are:
-
Solvent System: The choice of solvent and its concentration, particularly aqueous ethanol (B145695) or methanol (B129727), is crucial for efficiently solubilizing this compound.
-
Extraction Temperature: Temperature influences the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to degradation.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and extract the compound, but prolonged times can risk compound degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient, influencing extraction efficiency. A higher solvent volume can improve extraction but needs to be balanced with cost and processing time.[1][2]
-
Ultrasonic Power (for UAE): In ultrasound-assisted extraction, the power of the ultrasound influences the cavitation effect, which disrupts cell walls and enhances extraction.
Q2: What is a typical starting point for developing an extraction protocol for this compound?
A2: A good starting point for developing an extraction protocol is to use an established method for similar compounds from Brucea javanica, such as flavonoids. For instance, an ultrasound-assisted extraction (UAE) with 90% ethanol, a liquid-to-solid ratio of 10:1 (mL/g), and an extraction time of 2 hours at a controlled temperature of 50°C has been shown to be effective for flavonoid extraction and can be adapted for this compound.[3][4] Subsequent optimization using a response surface methodology (RSM) is recommended to fine-tune these parameters for maximal this compound yield.
Q3: How can I purify this compound from the crude extract?
A3: Macroporous resin chromatography is an effective technique for the purification of quassinoids from crude extracts.[5] The process generally involves:
-
Resin Selection: Choose a resin with appropriate polarity and pore size. Non-polar or weakly polar resins are often suitable for adsorbing quassinoid glycosides from aqueous solutions.
-
Adsorption: Pass the crude extract (dissolved in an appropriate solvent, often water or a low concentration of ethanol) through the resin column.
-
Washing: Wash the column with water or a low-concentration ethanol solution to remove highly polar impurities.
-
Elution: Elute the adsorbed compounds with a gradient of increasing ethanol or methanol concentration. This compound will elute at a specific solvent concentration, which can be determined by fraction analysis using HPLC.
Q4: Which analytical method is suitable for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other quassinoids in Brucea javanica extracts. A C18 column with a gradient elution of methanol-water is commonly used. Detection is typically performed using a UV detector at a wavelength around 220-280 nm.
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound. Perform small-scale trials with varying concentrations of ethanol or methanol in water (e.g., 50%, 70%, 90%) to determine the most effective solvent system. |
| Insufficient Extraction Time or Temperature | The extraction may not be reaching equilibrium. Incrementally increase the extraction time and/or temperature and monitor the yield. Be cautious of excessive heat, which can degrade this compound. |
| Poor Solid-to-Liquid Ratio | A low solvent volume may lead to a saturated solution, hindering further extraction. Increase the solid-to-liquid ratio to enhance the concentration gradient. |
| Inefficient Cell Disruption (for UAE) | The ultrasonic power may be too low to effectively disrupt the plant cell walls. If your equipment allows, gradually increase the ultrasonic power. Ensure the sample is appropriately ground to a consistent particle size before extraction. |
| Degradation of this compound | Prolonged exposure to high temperatures or certain pH conditions can lead to the degradation of glycosides. Consider using lower extraction temperatures for longer durations or performing the extraction under neutral pH conditions. |
Issue 2: Poor Purity of this compound after Macroporous Resin Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect Resin Selection | The chosen resin may not have the optimal selectivity for this compound. Test different types of macroporous resins with varying polarities and pore sizes in small-scale experiments to identify the most suitable one. |
| Inadequate Washing Step | Impurities with similar polarities to this compound may not be effectively removed. Increase the volume of the washing solvent or try a slightly stronger washing solvent (e.g., a higher percentage of ethanol in water) before eluting the target compound. |
| Suboptimal Elution Gradient | The elution gradient may be too steep, resulting in co-elution of impurities with this compound. Use a shallower gradient of the eluting solvent to improve the separation of compounds with similar affinities for the resin. |
| Column Overloading | The amount of crude extract loaded onto the column may exceed its binding capacity, leading to breakthrough of this compound and impurities during loading and washing. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a response surface optimization study for flavonoids from Brucea javanica and is adapted for this compound.
-
Sample Preparation: Grind dried Brucea javanica seeds to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a flask.
-
Add the extraction solvent (e.g., 90% ethanol) at a liquid-to-solid ratio of 10:1 (mL/g).
-
Place the flask in an ultrasonic bath with a power of 400 W.
-
Set the extraction temperature to 50°C.
-
Extract for 2 hours.
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in methanol and analyze the this compound content using a validated HPLC method.
Protocol 2: HPLC Quantification of Quassinoids
This protocol is a general method for the quantification of quassinoids in Brucea javanica.
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol (A) and water (B). A typical gradient could be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-35 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Investigated Parameters for Ultrasound-Assisted Extraction of Flavonoids from Brucea javanica
This table is based on a study optimizing flavonoid extraction and serves as a model for designing a this compound optimization experiment.
| Independent Variable | Level 1 | Level 2 | Level 3 |
| Ethanol Concentration (%) | 70 | 80 | 90 |
| Liquid-to-Solid Ratio (mL/g) | 8:1 | 10:1 | 12:1 |
| Extraction Time (h) | 1.5 | 2.0 | 2.5 |
Table 2: Optimal Conditions and Yield for Flavonoid Extraction from Brucea javanica
This table presents the optimized results for flavonoid extraction, which can be used as a reference point.
| Parameter | Optimal Value | Predicted Yield (%) | Experimental Yield (%) |
| Ethanol Concentration | 90% | 1.43 | 1.43 ± 0.05 |
| Liquid-to-Solid Ratio | 10:1 (mL/g) | ||
| Extraction Time | 2.0 h |
Visualizations
Caption: Experimental workflow for extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Response surface optimization of ultrasonic assisted extraction of flavonoids from Brucea javanica | MATEC Web of Conferences [matec-conferences.org]
- 5. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Yadanzioside C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Yadanzioside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quassinoid glucoside isolated from the seeds of Brucea javanica. It has demonstrated potential antileukemic activity.[1] However, like many natural products, this compound is poorly soluble in aqueous solutions, which can significantly hinder its preclinical and clinical development.[2] Poor aqueous solubility can lead to low bioavailability and limit its therapeutic efficacy. Commercial suppliers typically indicate that this compound is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol (B145695), highlighting its hydrophobic nature.[1]
Q2: What is the specific aqueous solubility of this compound?
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Utilizing a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier at the molecular level.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
Q4: How does this compound exert its antileukemic effect?
This compound is a component of Brucea javanica seed oil, which has been shown to induce apoptosis (programmed cell death) in leukemia cells. The underlying mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. By inhibiting this pathway, compounds from Brucea javanica can trigger the apoptotic cascade in cancer cells.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Increase the proportion of the organic co-solvent in your formulation. 2. Consider using a cyclodextrin to form an inclusion complex. 3. Prepare a solid dispersion of this compound with a hydrophilic polymer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | 1. Ensure complete dissolution of the this compound formulation before adding to the assay. 2. Use a validated solubilization method and prepare fresh solutions for each experiment. 3. Filter the stock solution through a 0.22 µm filter to remove any undissolved particles. |
| Low bioavailability in in vivo studies. | Limited dissolution of this compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion or a nanoparticle-based delivery system to enhance its dissolution rate and absorption. 2. Explore lipid-based formulations if applicable. |
| Difficulty in preparing a stock solution of sufficient concentration. | High hydrophobicity of this compound. | 1. Start by dissolving this compound in 100% DMSO. 2. For aqueous-based assays, serially dilute the DMSO stock solution in the assay medium, ensuring the final DMSO concentration is compatible with the biological system (typically <0.5%). |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol is adapted from a formulation developed for the structurally similar compound, Yadanzioside F.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
To prepare a 1 mg/mL working solution, take 100 µL of the ethanol stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound
-
Ethanol (EtOH)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
To prepare a 1 mg/mL working solution, take 100 µL of the ethanol stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000, or hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A suitable organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
A thin film of the solid dispersion will be formed on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
The resulting powder can be reconstituted in an aqueous medium for experiments.
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Compounds
| Solubilization Method | Key Components | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | Water-miscible organic solvents (e.g., Ethanol, PEG300, DMSO) | 10 - 100 | Simple to prepare, suitable for initial screening. | Potential for precipitation upon dilution, solvent toxicity in biological systems. |
| Cyclodextrin Complexation | Cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) | 10 - 1000 | High solubilization capacity, low toxicity. | Can be expensive, may alter drug-receptor interactions. |
| Solid Dispersion | Hydrophilic polymers (e.g., PVP, PEG, HPMC) | 10 - 10,000 | Significant increase in dissolution rate and bioavailability. | Can be physically unstable (recrystallization), requires specific manufacturing techniques. |
| Nanoparticle Formulation | Drug nanoparticles, often stabilized with surfactants or polymers | > 1000 | Greatly increased surface area, improved bioavailability. | Complex manufacturing process, potential for aggregation. |
Visualizations
PI3K/Akt Signaling Pathway Inhibition by Brucea javanica Quassinoids
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound leading to apoptosis.
Experimental Workflow for Improving this compound Solubility
References
Troubleshooting peak tailing in HPLC analysis of Yadanzioside C
This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Yadanzioside C, a quassinoid glucoside with notable biological activity. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve analytical challenges, specifically focusing on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the main peak. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Tailing peaks can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor data quality, which is particularly problematic in the analysis of complex natural products like this compound.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The most frequent causes of peak tailing for a complex, polar molecule like this compound include:
-
Secondary Interactions: Interactions between the multiple hydroxyl groups of this compound and active sites (residual silanols) on the silica-based stationary phase of the HPLC column.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the weakly acidic hydroxyl groups on this compound, causing it to interact more strongly and in multiple ways with the stationary phase.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by contamination or physical voids in the packing material.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.
-
Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.
Q3: How can I tell if peak tailing is due to chemical interactions or a physical problem with my HPLC system?
A3: A good starting point is to observe if all peaks in your chromatogram are tailing or just the this compound peak. If all peaks are tailing, it's likely a physical issue such as a blocked column frit, a void in the column, or problems with extra-column volume (e.g., tubing).[2] If only the this compound peak (and perhaps other similar analytes) is tailing, the cause is more likely chemical in nature, such as secondary interactions with the column or an unsuitable mobile phase pH.[2]
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting steps for peak tailing in the HPLC analysis of this compound.
Detailed Troubleshooting Steps
1. Assess the Scope of the Problem
-
Question: Are all peaks in the chromatogram showing tailing, or is it specific to this compound and structurally similar compounds?
-
Answer:
-
All peaks tailing: This often points to a physical problem in the HPLC system.
-
Action: Check for a partially blocked column inlet frit. You can try back-flushing the column (if the manufacturer's instructions permit). Also, inspect for any voids at the head of the column. Examine all tubing and connections for excessive length or dead volume.[2]
-
-
Only this compound (or a few peaks) tailing: This suggests a chemical interaction issue between the analyte and the stationary phase.
-
2. Review and Optimize HPLC Method Parameters
-
Question: Could my mobile phase be the cause of the peak tailing?
-
Answer: Yes, the mobile phase composition and pH are critical.
-
Mobile Phase pH: this compound has multiple hydroxyl groups, making it weakly acidic. If the mobile phase pH is not optimal, these groups can ionize and interact strongly with residual silanol (B1196071) groups on the column packing, leading to tailing.
-
Action: Since this compound is likely weakly acidic, try lowering the pH of the aqueous portion of your mobile phase to suppress the ionization of the hydroxyl groups. A pH of around 2.5-3.5 is often effective for this. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can help achieve and maintain a stable, low pH.
-
-
Mobile Phase Composition: The choice and proportion of the organic modifier can influence peak shape.
-
Action: If you are using methanol (B129727), consider switching to acetonitrile (B52724), or vice versa. Sometimes a different organic modifier can alter the selectivity and improve peak shape. You can also try adjusting the gradient profile to ensure the elution strength is optimal when this compound is eluting.
-
-
-
Question: Is my column suitable for this compound analysis?
-
Answer: The choice of column is crucial for analyzing polar compounds like this compound.
-
Column Type: A standard C18 column might have too many active silanol groups.
-
Action: Consider using a C18 column with end-capping to minimize the number of free silanol groups. Alternatively, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl phase, may provide a different selectivity and reduce tailing.
-
-
Column Condition: The column may be old or contaminated.
-
Action: If you have a guard column, remove it and see if the peak shape improves. If it does, replace the guard column. If the problem persists, try replacing the analytical column with a new one of the same type.
-
-
3. Evaluate Sample Preparation and Injection
-
Question: Can my sample preparation be causing the peak tailing?
-
Answer: Yes, the sample concentration and the solvent used to dissolve the sample can affect peak shape.
-
Sample Concentration: High sample concentrations can lead to column overload.
-
Action: Try diluting your sample and injecting a smaller volume. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., pure methanol or acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Experimental Protocols
Recommended Starting HPLC Method for this compound
Based on methods for similar quassinoids from Brucea javanica, a good starting point for your HPLC analysis would be:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Around 220 nm or 270 nm |
| Injection Volume | 5-20 µL |
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a small, precise amount of an acid modifier. For example, to make a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of water.
-
Mix thoroughly and degas the solution before use.
-
Always prepare fresh mobile phase daily to ensure consistency.
Protocol for Column Flushing and Regeneration
If you suspect your column is contaminated, you can try to flush it with a series of strong solvents. Always check your column's user manual for recommended flushing procedures and solvent compatibility. A general procedure for a reverse-phase C18 column is as follows:
-
Disconnect the column from the detector.
-
Reverse the direction of flow (connect the outlet to the pump and the inlet to waste).
-
Flush the column with at least 20 column volumes of each of the following solvents in order:
-
Water (to remove buffers)
-
Isopropanol
-
Hexane (to remove non-polar contaminants)
-
Isopropanol
-
Mobile phase (to re-equilibrate)
-
-
Reconnect the column in the correct direction and equilibrate with your mobile phase until you have a stable baseline.
By systematically working through these troubleshooting steps, you should be able to identify the root cause of peak tailing in your HPLC analysis of this compound and achieve a robust and reliable analytical method.
References
Improving resolution of quassinoid glycosides in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of quassinoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of quassinoid glycosides?
A1: Quassinoid glycosides are structurally complex and often exist as mixtures of closely related analogues.[1][2] Key challenges include their high polarity, susceptibility to degradation, and the presence of multiple chiral centers, which can lead to issues like poor peak shape, co-elution, and low sensitivity.
Q2: Which chromatographic techniques are most effective for separating quassinoid glycosides?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for the analysis and purification of quassinoid glycosides.[3][4][5] Reversed-phase (RP) columns, particularly C18, are frequently employed. For preparative scale separations, High-Speed Counter-Current Chromatography (HSCCC) is a valuable technique as it avoids irreversible adsorption to a solid support.
Q3: What detection methods are suitable for quassinoid glycosides?
A3: UV detection is commonly used, with wavelengths typically set between 210 nm and 280 nm. Mass Spectrometry (MS), often coupled with HPLC or UPLC (LC-MS), provides higher sensitivity and structural information, which is crucial for identifying individual compounds in complex mixtures.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of quassinoid glycosides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors.
-
Secondary Interactions: Active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic or phosphoric acid) to suppress silanol ionization. Using an end-capped column or a column with a high-purity silica base can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape.
-
Solution: Replace the guard column and flush the analytical column with a strong solvent.
-
Problem 2: Poor Resolution and Co-eluting Peaks
Q: I am unable to separate two or more quassinoid glycosides. How can I improve the resolution?
A: Improving resolution often requires optimizing the mobile phase composition and gradient.
-
Mobile Phase Strength: The organic modifier (e.g., acetonitrile (B52724), methanol) concentration significantly impacts retention and selectivity.
-
Solution: Systematically vary the ratio of the organic solvent to the aqueous phase. Acetonitrile often provides better resolution and lower backpressure than methanol (B129727).
-
-
Gradient Elution: For complex mixtures, a gradient elution is typically more effective than an isocratic one.
-
Solution: Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of analyte stability.
-
Problem 3: Fluctuating Retention Times
Q: The retention times of my peaks are shifting between runs. What is causing this instability?
A: Inconsistent retention times can compromise the reliability of your data.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Always degas the mobile phase to prevent air bubbles in the system.
-
-
Column Equilibration: Insufficient column equilibration before each run can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.
-
-
Pump Performance: Leaks or faulty check valves in the pump can cause flow rate fluctuations.
-
Solution: Inspect the pump for leaks and ensure proper functioning of the check valves.
-
Problem 4: High Backpressure
Q: The system backpressure is unusually high. What should I check?
A: High backpressure can damage the column and pump.
-
Blockages: Clogged frits, guard columns, or tubing can restrict flow.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged parts.
-
-
Buffer Precipitation: If using buffers, they can precipitate if the organic solvent concentration is too high.
-
Solution: Ensure the buffer is soluble in the mobile phase under all gradient conditions. Flush the system with an appropriate solvent to redissolve any precipitate.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common chromatographic issues.
Caption: A typical experimental workflow for quassinoid glycoside analysis.
Caption: A logical troubleshooting workflow for HPLC/UPLC issues.
Data & Protocols
Table 1: HPLC & UPLC Method Parameters for Glycoside Separation
| Parameter | HPLC Method 1 | UPLC Method | HPLC Method 2 |
| Column | Phenomenex™ Luna C18 (150 x 4.60mm, 5µm) | Waters BEHC18 (2.1 x 100 mm, 1.7 µm) | Thermo Scientific Syncronis C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase A | Water | 0.2% Formic Acid in Water | Water with 0.2% Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Isocratic and Gradient steps tested | 10-95% B over 15 min | 14-25% B over 75 min |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | TOF-MS / QqQ-MS | UV (Wavelength not specified) |
| Temperature | Ambient | 40 °C | 40 °C |
Table 2: Counter-Current Chromatography (CCC) Systems for Glycoside Separation
| Parameter | Method 1 (Flavonoid Glycosides) | Method 2 (Flavonoid Glycosides) |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | Ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5, v/v) | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) |
| Elution Mode | Reverse-inlet (REV-IN) | Head-to-tail elution |
| Application | Preparative separation of flavonoid glycosides | Preparative separation of flavonoid and benzophenone (B1666685) galloyl glycosides |
Detailed Protocol: General HPLC Method Development for Quassinoid Glycosides
This protocol provides a starting point for developing a robust HPLC method for the separation of quassinoid glycosides.
-
Sample Preparation:
-
Extract the dried plant material with a suitable solvent (e.g., 95% ethanol).
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to fractionate the compounds.
-
Evaporate the desired fraction to dryness and redissolve in the initial mobile phase.
-
Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Initial):
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 5% to 95% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 210 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Gradient Adjustment: If resolution is poor, flatten the gradient in the region where the compounds of interest elute.
-
Solvent Selection: If co-elution persists, try substituting acetonitrile with methanol or using a ternary mixture (e.g., water/acetonitrile/methanol).
-
pH Modification: Adjust the pH of the aqueous phase to optimize the ionization state of the analytes, which can significantly affect retention and peak shape.
-
Temperature Optimization: Evaluate the effect of temperature on the separation. Higher temperatures can reduce viscosity and improve efficiency.
-
-
System Suitability:
-
Before running samples, perform system suitability tests by injecting a standard mixture to check for resolution, peak symmetry, and reproducibility.
-
By following this structured approach, you can systematically troubleshoot and optimize your chromatographic method to achieve the desired resolution for your quassinoid glycoside analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing degradation of Yadanzioside C during storage and handling
This technical support center provides guidance on minimizing the degradation of Yadanzioside C during storage and handling. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a quassinoid glycoside, a type of natural product isolated from plants of the Simaroubaceae family, such as Brucea javanica.[1][2] These compounds are of interest for their potential biological activities, including antiviral and antileukemic properties.[3][4][5] Maintaining the structural integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have confounding effects.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many glycosides, the stability of this compound is primarily influenced by temperature, pH, and light exposure. The glycosidic bond is susceptible to hydrolysis under acidic or basic conditions. Elevated temperatures can accelerate degradation, leading to the removal of the sugar moiety. Exposure to light, particularly UV light, can also induce photodegradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at 2-8°C in a tightly sealed container, protected from light and moisture, in a dry and ventilated environment. If you need to prepare stock solutions, it is recommended to aliquot them in tightly sealed vials and store them at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on supplier information for similar compounds, this compound is likely soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol. For biological experiments, DMSO is a common choice. However, it is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q5: Are there any visible signs of this compound degradation?
A5: While significant degradation can occur without any visible changes, you might observe a color change in the solid powder or in solution. Any precipitation or cloudiness in a solution that was previously clear could also indicate degradation or insolubility of degradation products. However, analytical methods are necessary for definitive assessment of purity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that both the solid compound and any solutions have been stored at the recommended temperatures and protected from light. 2. Check Solvent Quality: Ensure that the solvents used to dissolve this compound are of high purity and anhydrous. 3. Assess Purity: Analyze the compound or solution using HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard if available. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation has occurred. | 1. Identify Degradation Conditions: Review the experimental protocol to identify potential stress factors such as extreme pH, high temperature, or prolonged exposure to light. 2. Perform Forced Degradation Study: To confirm if the new peaks are degradation products, conduct a forced degradation study (see Experimental Protocols section) under controlled stress conditions (acid, base, heat, oxidation, light). 3. Optimize Experimental Conditions: Based on the identified degradation triggers, modify your experimental protocol to minimize exposure to these conditions. |
| Variability in experimental results between batches. | Inconsistent purity of this compound. | 1. Standardize Handling Procedures: Ensure that all users are following the same protocols for storage and handling. 2. Qualify New Batches: Upon receiving a new batch of this compound, perform an initial purity assessment by HPLC. 3. Use a Freshly Prepared Solution: Whenever possible, prepare solutions of this compound immediately before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect degradation products. The specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by a UV scan of this compound (a wavelength around 220 nm is a common starting point for quassinoids).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate degradation.
-
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Also, heat the sample solution at 60°C for 48 hours.
-
Photodegradation: Expose the sample solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A degradation of 5-20% is generally considered suitable for identifying degradation products.
Potential Degradation Pathways
Based on the structure of a quassinoid glycoside, the following degradation pathways are plausible for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps to assess the stability of this compound in your laboratory.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound | CAS:95258-16-5 | ChemNorm [chem-norm.com]
- 2. researchgate.net [researchgate.net]
- 3. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Complex NMR Spectra of Glycosidic Natural Products: A Technical Support Guide
Welcome to the technical support center for the NMR analysis of glycosidic natural products. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the structural elucidation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my glycoside's ¹H NMR spectrum severely overlapped, especially in the 3.0-4.5 ppm region?
A1: This is a common and expected challenge in carbohydrate NMR. The non-anomeric methine and methylene (B1212753) protons (H-2 to H-6) of most sugar residues have very similar chemical environments, causing their signals to resonate in a narrow chemical shift range (typically 3.0-4.5 ppm).[1][2][3] This leads to significant signal overlap, making direct interpretation from a 1D ¹H spectrum nearly impossible for oligosaccharides or complex glycosides.[1][4] While ¹³C NMR offers better signal dispersion, 2D NMR techniques are essential to resolve these ambiguities.
Q2: What is the most effective solvent for analyzing complex glycosides to improve signal dispersion?
A2: The choice of solvent can significantly impact spectral quality. While D₂O is common, it prevents the observation of exchangeable hydroxyl (-OH) protons. For complex glycosides, Pyridine-d₅ is often an excellent choice as it can disrupt intermolecular hydrogen bonding, leading to better signal dispersion, especially for hydroxyl protons. Other useful solvents include DMSO-d₆, methanol-d₄, or mixtures like DMSO-d₆:D₂O. In some cases, running spectra in supercooled water can also help resolve -OH signals.
Q3: How can I determine the anomeric configuration (α vs. β) of a sugar residue?
A3: The anomeric configuration is critical for defining a glycoside's structure and can be determined using several NMR parameters:
-
³J(H1,H2) Coupling Constant: This is the most reliable method for pyranose rings. A large coupling constant (³J ≈ 7–9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer (for most common D-sugars like glucose). A small coupling constant (³J ≈ 2–4 Hz) indicates an axial-equatorial relationship, typical of an α-anomer .
-
¹H Chemical Shift: Anomeric protons (H-1) typically resonate between 4.3 and 5.9 ppm. For a given sugar, the α-anomeric proton is usually downfield (at a higher ppm) compared to the β-anomeric proton.
-
¹J(C1,H1) Coupling Constant: The one-bond carbon-proton coupling constant for the anomeric position is also diagnostic. A larger value (~170 Hz) is typically observed for α-anomers, while a smaller value (~160 Hz) corresponds to β-anomers.
-
¹³C Chemical Shift: Anomeric carbons (C-1) resonate in the 90-110 ppm range. Their specific shift can also provide clues, often in conjunction with database values.
Troubleshooting Guides
Problem 1: I cannot distinguish between the individual sugar units in my oligosaccharide.
Solution: This requires a systematic approach using 2D NMR to separate the spin systems of each monosaccharide.
Workflow:
-
Identify Anomeric Protons: Start by locating the anomeric proton signals in the ¹H spectrum (4.3-5.9 ppm region). Each sugar residue will have one anomeric proton.
-
Run a 2D TOCSY (Total Correlation Spectroscopy) Experiment: The TOCSY experiment is crucial for identifying all protons belonging to a single sugar's spin system. By placing a cross-peak at an anomeric proton's frequency, you can trace a path to see correlations to H-2, H-3, H-4, and so on, within that same sugar ring.
-
Use 2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. After assigning the protons of a spin system using TOCSY, you can use the HSQC to assign the corresponding carbons (C-1, C-2, C-3, etc.) for that specific sugar residue.
Problem 2: I have identified the sugar units, but I don't know how they are connected (linkage analysis).
Solution: Determining the glycosidic linkages requires identifying correlations between the different sugar residues. The key experiment for this is the 2D HMBC (Heteronuclear Multiple Bond Correlation) .
Methodology:
-
The HMBC experiment detects long-range correlations (typically over 2-4 bonds) between protons and carbons.
-
Look for a cross-peak between the anomeric proton (H-1) of one sugar residue and a carbon atom of the adjacent sugar residue. This correlation, which spans the glycosidic bond oxygen atom (H-1 — O — C-X), definitively establishes the linkage position.
-
For example, a correlation between H-1 of "Sugar A" and C-4 of "Sugar B" indicates a (1→4) linkage from A to B.
-
NOESY/ROESY experiments can also be used to show through-space proximity between the anomeric proton of one residue and a proton on the linked residue, confirming the HMBC data.
Data Tables for Quick Reference
Table 1: Typical NMR Chemical Shift Ranges for Carbohydrates
| Nucleus/Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Anomeric Protons (H-1) | 4.3 – 5.9 | N/A |
| Anomeric Carbons (C-1) | N/A | 90 – 110 |
| Ring Protons (H-2 to H-6) | 3.0 – 4.5 | N/A |
| Ring Carbons (-CH-OH) | N/A | 68 – 77 |
| Exocyclic Methylene (-CH₂OH) | ~3.5 - 4.0 | 60 – 64 |
| N-acetyl (CH₃) | ~2.0 – 2.2 | N/A |
Table 2: Diagnostic Coupling Constants (J) for Stereochemistry
| Coupling Type | Dihedral Angle / Relationship | Typical J-value (Hz) | Application |
| ³J(H1,H2) | Axial-Axial (β-anomer) | 7 – 9 | Anomeric Configuration |
| ³J(H1,H2) | Axial-Equatorial (α-anomer) | 2 – 4 | Anomeric Configuration |
| ³J(H,H) | Axial-Axial (non-anomeric) | 9 – 11 | Ring Conformation |
| ³J(H,H) | Axial-Equatorial | 1 – 4 | Ring Conformation |
| ³J(H,H) | Equatorial-Equatorial | 0 – 2 | Ring Conformation |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Compound Purity: Ensure the glycosidic natural product is purified to >95% homogeneity using standard chromatographic techniques.
-
Sample Amount: Weigh approximately 5-10 mg of the purified, lyophilized compound. For ¹³C-detected experiments, 50-100 mg may be required if sensitivity is low.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆, D₂O) in a small vial.
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the tube is adequate for the spectrometer, typically around 4.5-5 cm.
Protocol 2: Key 2D NMR Experiment Parameters
These are typical starting parameters for a 500 MHz or higher spectrometer. Optimization may be required based on the specific molecule and instrument.
| Experiment | Purpose | Key Parameters |
| ¹H-¹H COSY | Shows proton-proton couplings (2-3 bonds). | Pulse Sequence: gpcocsy or cosydfqfSpectral Width: 12-16 ppm (both axes) |
| ¹H-¹H TOCSY | Correlates all protons within a spin system. | Pulse Sequence: mlevphMixing Time (d9): 80-120 ms (B15284909) (adjust to see longer correlations) |
| ¹H-¹³C HSQC | Correlates protons to directly attached carbons. | Pulse Sequence: hsqcedetgpsisp2.3 (edited for CH/CH₂/CH₃) ¹J(CH) Constant: Optimized for ~145 Hz |
| ¹H-¹³C HMBC | Shows long-range (2-4 bond) proton-carbon correlations. | Pulse Sequence: hmbcgplpndqfLong-Range J-Coupling: Optimized for 7-8 Hz |
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Yadanzioside C in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Yadanzioside C in cell culture media.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Rapid Loss of Bioactivity of this compound in Culture
-
Question: I am observing a significant decrease in the expected biological effect of this compound over the course of my cell culture experiment. What could be the cause?
-
Answer: Rapid loss of bioactivity is often linked to the degradation of the compound in the cell culture medium. This compound, as a glycoside, can be susceptible to hydrolysis of its glycosidic bond, which can be influenced by several factors in the culture environment.
-
pH of the Medium: Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. However, cellular metabolism can lead to localized or bulk changes in pH, creating more acidic or alkaline conditions that may accelerate the hydrolysis of this compound.
-
Enzymatic Degradation: Cells can release extracellular enzymes, and serum supplementation in media contains various enzymes that may cleave the glycosidic linkage of this compound.
-
Component Reactivity: Components within the cell culture medium, such as certain amino acids or vitamins, could potentially react with and degrade this compound over time.[1][2]
-
Light Exposure: Some complex organic molecules are sensitive to light. Prolonged exposure of the culture plates to light may contribute to degradation.
-
Issue 2: Inconsistent Experimental Results with this compound
-
Question: My experimental results with this compound are highly variable between batches. How can I improve consistency?
-
Answer: Inconsistent results can stem from variability in the preparation and handling of this compound solutions and the culture conditions.
-
Stock Solution Stability: Ensure that your stock solution of this compound is properly prepared and stored. It is advisable to prepare fresh stock solutions or conduct stability tests on frozen stocks.
-
Media Preparation: Use freshly prepared or properly stored cell culture medium for each experiment to minimize variability in media components.
-
Standardized Protocols: Adhere to a strict, standardized protocol for cell seeding density, treatment duration, and assay procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical properties as a quassinoid glucoside, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of similar compounds.[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound stock solution?
A2: For short-term storage, aliquots of the DMSO stock solution can be stored at -20°C. For long-term storage, -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Are there any components in cell culture media that are known to degrade glycosides like this compound?
A3: While specific interactions for this compound are not well-documented, general factors in cell culture media can affect glycoside stability. These include pH, the presence of reactive oxygen species, and enzymatic activity from serum supplements.[1][2] For instance, some media components like cysteine and iron have been shown to impact the stability of other therapeutic molecules.
Q4: Can I do anything to improve the stability of this compound in my cell culture experiments?
A4: Yes, several strategies can be employed:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the period over which degradation can occur.
-
Replenish the Medium: For longer-term experiments, consider replenishing the cell culture medium with fresh this compound at regular intervals.
-
Use Serum-Free Media: If your cell line can be maintained in serum-free media, this may reduce enzymatic degradation.
-
Protect from Light: Keep your cell culture plates protected from direct light exposure.
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical glycoside compound under various conditions to demonstrate how stability might be assessed. Note: This is example data and not based on specific experimental results for this compound.
| Condition | Time (hours) | Remaining Compound (%) |
| pH 7.4 (Standard Media) | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 72 | 55 | |
| pH 6.8 (Acidic Media) | 0 | 100 |
| 24 | 75 | |
| 48 | 50 | |
| 72 | 30 | |
| Media with 10% FBS | 0 | 100 |
| 24 | 80 | |
| 48 | 60 | |
| 72 | 45 | |
| Serum-Free Media | 0 | 100 |
| 24 | 90 | |
| 48 | 82 | |
| 72 | 75 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection and Processing:
-
At each time point, remove an aliquot of the medium.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Quantification of this compound:
-
Thaw the samples.
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to quantify the concentration of intact this compound in each sample.
-
The percentage of remaining this compound at each time point is calculated relative to the concentration at time 0.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
Optimizing dosage and administration routes for in vivo studies of Yadanzioside C
Important Notice: Currently, there is a significant lack of publicly available scientific literature regarding in vivo studies of Yadanzioside C . The information necessary to provide detailed guidance on its dosage, administration routes, and to troubleshoot potential experimental issues is not available in published research.
While information exists for a related compound, Yadanzioside F , which is also found in Brucea javanica, this information does not include in vivo data and cannot be extrapolated to this compound.[1] Brucea javanica itself has been studied for its antitumoral, antimalarial, and anti-inflammatory properties.[1]
Due to this absence of specific data for this compound, we are unable to provide a comprehensive technical support center with troubleshooting guides and FAQs as requested. The following sections are structured to address the user's core requirements but will reflect the current information gap.
Frequently Asked Questions (FAQs)
Q1: What are the recommended dosage ranges for this compound in in vivo studies?
A: There is currently no published data available on the in vivo dosage of this compound in any animal model. Establishing a safe and effective dosage would require de novo dose-ranging and toxicity studies.
Q2: What are the appropriate administration routes for this compound in vivo?
A: Without any existing in vivo studies, there are no established administration routes for this compound. The optimal route would depend on the compound's physicochemical properties (e.g., solubility, stability) and the therapeutic target. Common routes for preclinical in vivo studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[2][3] The choice of route significantly impacts the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Q3: Are there any known issues with the solubility or stability of this compound for in vivo administration?
A: Information regarding the solubility and stability of this compound for in vivo formulations is not available. For related compounds like Yadanzioside F, solubility in common vehicles has been noted. For instance, Yadanzioside F is soluble in ethanol. However, this information cannot be directly applied to this compound. Researchers would need to perform solubility and stability tests in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.
Q4: What are the known signaling pathways affected by this compound?
A: There are no published studies identifying the specific signaling pathways modulated by this compound.
Troubleshooting Guides
Given the lack of experimental data, a conventional troubleshooting guide cannot be created. However, researchers embarking on initial in vivo studies with this compound should consider the following general troubleshooting principles for novel compounds:
Issue: Poor Bioavailability or Lack of Efficacy
-
Possible Cause:
-
Inadequate dosage.
-
Poor absorption from the administration site.
-
Rapid metabolism and clearance.
-
Low solubility of the compound in the formulation.
-
-
Troubleshooting Steps:
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Evaluate different administration routes (e.g., IV vs. oral) to assess first-pass metabolism.
-
Perform pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and target tissues over time.
-
Optimize the formulation to improve solubility and stability.
-
Issue: Unexpected Toxicity or Adverse Events
-
Possible Cause:
-
The compound may have off-target effects.
-
The dosage may be too high.
-
The vehicle used for administration may be causing toxicity.
-
-
Troubleshooting Steps:
-
Perform a comprehensive toxicity study, including monitoring of clinical signs, body weight, and histopathological analysis of major organs.
-
Conduct a dose de-escalation to identify a non-toxic dose.
-
Include a vehicle-only control group to rule out vehicle-related toxicity.
-
Data Presentation
As no quantitative data from in vivo studies of this compound is available, we are unable to provide summary tables. Should data become available, we recommend structuring it as follows:
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Administration Route | Dose (mg/kg) | Value | Animal Model |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng·h/mL) | ||||
| t1/2 (h) | ||||
| Bioavailability (%) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Administration Route | Dosing Regimen | Outcome Measure | Result |
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound cannot be provided without prior research. Researchers should develop protocols based on standard pharmacological and toxicological testing guidelines, including:
-
Animal Model Selection: Justify the choice of species and strain based on the research question.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Dose Formulation: Detail the vehicle composition and the method of preparation for the dosing solution.
-
Administration Technique: Provide a step-by-step description of the chosen administration route.
-
Monitoring and Endpoints: Clearly define the parameters that will be monitored throughout the study and the criteria for humane endpoints.
Visualizations
As there is no information on the signaling pathways or experimental workflows for this compound, diagrams cannot be generated at this time. Should such information become available, we would provide Graphviz diagrams as requested. For illustrative purposes, a hypothetical experimental workflow diagram is presented below.
References
Dealing with matrix effects in LC-MS analysis of Yadanzioside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Yadanzioside C.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem: Poor sensitivity or low signal intensity for this compound.
-
Possible Cause: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[1][2][3] This is particularly prevalent with electrospray ionization (ESI), which is often used for the analysis of saponins (B1172615) like this compound.[4]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1]
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge that selectively retains this compound while allowing matrix components to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.
-
Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH of the sample to ensure this compound is in a neutral state for efficient extraction into an immiscible organic solvent.
-
Phospholipid Removal Plates: Since phospholipids (B1166683) are major contributors to matrix effects in biological samples, specialized plates that selectively remove them can significantly improve signal intensity.
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and any co-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the composition of the sample matrix from one sample to another can lead to differing degrees of ion suppression, resulting in poor reproducibility.
-
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method, such as SPE or LLE, is crucial for minimizing variability in matrix effects between samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute with this compound and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: What are the common causes of matrix effects?
A2: The "matrix" includes all components in a sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites. In biological samples, phospholipids are a major cause of matrix effects, particularly ion suppression in ESI. These components can compete with the analyte for ionization in the MS source, leading to a suppressed signal.
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment. In this experiment, you compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A lower response in the matrix extract indicates ion suppression, while a higher response suggests ion enhancement.
Q4: What is the best type of internal standard to use for the quantitative analysis of this compound?
A4: The gold standard is a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. If a SIL-IS is not available, a structural analogue can be used, but it may not compensate for matrix effects as effectively.
Q5: Can changing the ionization source help reduce matrix effects?
A5: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If this compound is amenable to APCI, switching the ionization source could be a viable strategy to reduce ion suppression. Additionally, the design of the ion source itself can influence its susceptibility to matrix effects.
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of different mitigation strategies. The data presented are representative examples and may not directly correspond to this compound.
Table 1: Assessment of Matrix Effect on this compound Signal
| Sample Type | Mean Peak Area of this compound | Matrix Effect (%) |
| This compound in Solvent | 1,500,000 | N/A |
| This compound in Plasma Extract (PPT) | 600,000 | 40% (Suppression) |
| This compound in Plasma Extract (SPE) | 1,200,000 | 80% (Suppression) |
| This compound in Plasma Extract (LLE) | 1,050,000 | 70% (Suppression) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
Table 2: Comparison of Precision with and without an Internal Standard
| Sample Type | Without Internal Standard (%CV) | With SIL-IS (%CV) |
| Low QC in Plasma | 18.5 | 4.2 |
| Medium QC in Plasma | 15.2 | 3.1 |
| High QC in Plasma | 12.8 | 2.5 |
%CV = (Standard Deviation / Mean) x 100
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Prepare a blank plasma sample using your established sample preparation method (e.g., protein precipitation).
-
Spike a known concentration of this compound into the extracted blank plasma matrix.
-
Prepare a standard solution of this compound at the same concentration in the initial mobile phase.
-
Analyze both samples by LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
Validation & Comparative
Comparing the cytotoxic effects of Yadanzioside C and other yadanziosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various yadanziosides, a group of quassinoid compounds isolated from Brucea javanica. While direct comparative data for Yadanzioside C against other yadanziosides under uniform experimental conditions is limited in publicly available literature, this document synthesizes existing preclinical data for several members of the yadanzioside family to offer insights into their therapeutic potential.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of various yadanziosides and related quassinoids has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the reported IC50 values for different yadanziosides and other Brucea javanica constituents. It is important to note that these values were obtained from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and incubation times.
| Compound | Cell Line | IC50 Value | Reference |
| Yadanzioside G | P-388 Murine Leukemia | 3.15–7.49 µmol/L (ED50) | [1] |
| Yadanzioside N | P-388 Murine Leukemia | 3.15–7.49 µmol/L (ED50) | [1] |
| Javanicoside I | P-388 Murine Leukemia | 7.5 µg/mL | [2] |
| Javanicoside J | P-388 Murine Leukemia | 2.3 µg/mL | [2] |
| Javanicoside K | P-388 Murine Leukemia | 1.6 µg/mL | [2] |
| Javanicoside L | P-388 Murine Leukemia | 2.9 µg/mL | |
| Bruceoside C | P-388 Murine Leukemia | 3.15–7.49 µmol/L (ED50) | |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 µM | |
| SW 1990 (Pancreatic Cancer) | 0.10 µM | ||
| Bruceine D | PANC-1 (Pancreatic Cancer) | 2.53 µM | |
| SW 1990 (Pancreatic Cancer) | 5.21 µM |
Experimental Protocols
The evaluation of the cytotoxic effects of yadanziosides typically involves standardized in vitro assays. Below are detailed methodologies for two key experiments commonly cited in cytotoxicity studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other yadanziosides) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to untreated control cells.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the yadanzioside compounds for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
The cytotoxic effects of quassinoids, the class of compounds to which yadanziosides belong, are often mediated through the induction of apoptosis.
Figure 1. General experimental workflow for assessing the cytotoxicity of yadanziosides.
Quassinoids can trigger apoptosis through various signaling cascades, often involving the activation of caspases and modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.
Figure 2. Simplified signaling pathway for quassinoid-induced apoptosis.
References
A Methodological Guide to the Comparative Analysis of Novel Anti-Leukemic Compounds: Yadanzioside C versus Brusatol
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a structured framework for the objective comparison of two anti-leukemic compounds, using the well-characterized agent Brusatol as a benchmark against a compound of interest, here termed Yadanzioside C. Due to a lack of direct comparative studies in the existing literature, this document outlines the necessary experimental protocols, data presentation formats, and analytical pathways required to generate a robust comparative analysis.
Introduction
The discovery and validation of novel therapeutic agents for leukemia are critical for advancing cancer treatment. Natural products have historically been a rich source of anti-neoplastic compounds. Brusatol, a quassinoid isolated from Brucea javanica, is known for its potent anti-leukemic properties, primarily through the inhibition of the Nrf2 signaling pathway, which is often implicated in chemoresistance.[1][2][3] this compound, another natural compound, requires similar rigorous characterization to ascertain its potential.
A direct comparative study is essential to determine the relative efficacy, potency, and mechanisms of action of new compounds against established benchmarks. This guide details the critical experiments and data visualization tools necessary to conduct such a comparison.
Comparative Data Summary: A Template
Effective comparison requires the clear presentation of quantitative data. The following table provides a template for summarizing key metrics. Data for Brusatol has been compiled from existing literature, while values for this compound would be populated upon completion of the described experiments.
| Parameter | This compound | Brusatol | Target Cell Line(s) |
| IC50 (48h) | [Experimental Value] | ~0.01 - 7.8 nM[1][4] | e.g., K562, HL-60, THP-1, MOLT-4 |
| Apoptosis Rate (%) | [Experimental Value] | Significant induction | e.g., K562, HL-60, THP-1, MOLT-4 |
| Cell Cycle Arrest | [Experimental Value] | G0/G1 phase arrest | e.g., K562, HL-60, THP-1, MOLT-4 |
| Primary Mechanism | [To Be Determined] | Nrf2 Inhibition | - |
| Key Protein Modulation | [To Be Determined] | ↓ Nrf2, ↓ c-Myc | - |
Unraveling the Mechanism of Action
Understanding the molecular pathways affected by each compound is crucial. Brusatol is a known Nrf2 inhibitor, leading to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis. The mechanism for a novel compound like this compound would need to be elucidated through protein and gene expression studies.
Visualizing these pathways helps in understanding and communicating the compounds' mechanisms.
Caption: Known signaling pathway for Brusatol and a hypothetical pathway for this compound.
Experimental Protocols
To generate the comparative data, the following standardized protocols should be employed.
This assay determines the concentration of a compound required to inhibit the growth of 50% of a cell population.
-
Cell Seeding: Plate leukemia cell lines (e.g., K562, HL-60) in 96-well plates at a density of 8,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound and Brusatol. Add them to the wells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values by plotting a dose-response curve.
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with this compound and Brusatol at their predetermined IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells, including those in the supernatant, by centrifugation (300-500 x g for 5 minutes).
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the samples immediately on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western blotting is used to detect changes in the levels of key proteins involved in the compounds' mechanisms of action (e.g., Nrf2, c-Myc, cleaved Caspase-3, p-AKT).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental and Logical Workflow
A logical workflow ensures a systematic comparison, from initial screening to mechanistic studies.
Caption: A systematic workflow for the comparative evaluation of anti-leukemic agents.
Conclusion
This guide provides the necessary framework to conduct a rigorous, head-to-head comparison of this compound and Brusatol. By following these standardized protocols, researchers can generate high-quality, reproducible data on the relative potency, efficacy, and mechanisms of action of these compounds. Such a comparative analysis is an indispensable step in the preclinical evaluation pipeline, enabling an evidence-based selection of the most promising candidates for further drug development in the treatment of leukemia.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Yadanzioside C: Data Currently Unavailable for Direct Comparison with Standard Chemotherapeutic Agents
A comprehensive review of published scientific literature reveals a significant lack of specific data on the in vitro efficacy of Yadanzioside C against cancer cell lines. Consequently, a direct comparison of its cytotoxic performance with standard chemotherapeutic agents, as well as a detailed analysis of its mechanism of action, cannot be provided at this time.
Furthermore, without studies elucidating its molecular targets and downstream effects, the signaling pathways involved in this compound-induced cytotoxicity remain unknown. This information is crucial for the generation of accurate and informative signaling pathway diagrams.
Researchers and drug development professionals interested in the anti-cancer potential of quassinoids are encouraged to investigate other, more extensively studied compounds from Brucea javanica or related species for which a larger body of literature is available. Future research focused specifically on this compound is necessary to establish its in vitro efficacy and potential as a chemotherapeutic agent.
Unraveling Tumor Defenses: A Comparative Analysis of Cross-Resistance to Yadanzioside C and Other Natural Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for effective cancer therapies. This guide provides a comparative analysis of the cross-resistance profiles of cancer cell lines to the quassinoid Yadanzioside C and other natural products. While direct experimental data on this compound cross-resistance is limited, this report leverages data from structurally and mechanistically similar quassinoids to provide a valuable comparative framework for researchers.
Multidrug resistance (MDR) is a significant hurdle in cancer treatment, enabling cancer cells to develop resistance to a broad spectrum of structurally and functionally distinct anticancer drugs. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to expel therapeutic agents. Natural products, a rich source of novel anticancer compounds, are not immune to these resistance mechanisms. This guide delves into the cross-resistance patterns observed with quassinoids, a class of natural products to which this compound belongs, and compares them with other natural compounds.
Comparative Cytotoxicity in Multidrug-Resistant Cancer Cell Lines
The efficacy of various natural products can be significantly diminished in cancer cell lines that have developed resistance to conventional chemotherapeutics. The following table summarizes the cytotoxic activity (IC50 values) of several quassinoids against a panel of drug-sensitive and multidrug-resistant (MDR) cancer cell lines. This data, compiled from a study evaluating 23 different quassinoids, highlights the varying degrees of cross-resistance observed within this class of compounds. The resistant cell lines used were KB-VIN (vinblastine-resistant), KB-7d, and KB-CPT (camptothecin-resistant).
| Quassinoid | Parent Cell Line (KB) IC50 (µg/mL) | KB-VIN IC50 (µg/mL) | KB-7d IC50 (µg/mL) | KB-CPT IC50 (µg/mL) |
| Bruceantin | <0.01 | <0.01 | <0.01 | <0.01 |
| Brusatol | <0.01 | 0.012 | <0.01 | <0.01 |
| Glaucarubinone | 0.01-0.1 | >10 | 0.01-0.1 | 0.01-0.1 |
| Ailanthinone | 0.1-1.0 | >10 | 0.1-1.0 | 0.1-1.0 |
| Samaderine C | 1.0-10 | >10 | 1.0-10 | 1.0-10 |
Note: This table presents a selection of data for illustrative purposes. IC50 values are ranges derived from the cited study. The original study should be consulted for precise values.
The data reveals that while some quassinoids, like Bruceantin, retain high potency against MDR cell lines, others, such as Glaucarubinone, exhibit significant cross-resistance, particularly in the vinblastine-resistant cell line overexpressing P-glycoprotein (P-gp). This suggests that some quassinoids are substrates for this prominent ABC transporter, while others may circumvent this resistance mechanism.
Experimental Protocols
To ensure the reproducibility and validity of cross-resistance studies, detailed and standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both parental and resistant sublines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the natural products (e.g., this compound, other quassinoids, paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Development of Drug-Resistant Cell Lines
-
Initial Exposure: Parental cancer cells are continuously exposed to a low concentration of a specific chemotherapeutic agent (e.g., vinblastine, doxorubicin).
-
Stepwise Increase: The drug concentration is gradually increased in a stepwise manner as the cells develop resistance and are able to proliferate.
-
Phenotype Verification: The resistant phenotype is periodically verified by comparing the IC50 of the resistant subline to that of the parental cell line and by assessing the expression of relevant resistance markers (e.g., P-gp).
Signaling Pathways and Resistance Mechanisms
The anticancer activity of many natural products, including quassinoids, is often attributed to the induction of apoptosis. However, cancer cells can develop resistance by altering these apoptotic pathways or by increasing drug efflux.
Quassinoid Mechanism of Action and Resistance
Quassinoids primarily exert their anticancer effects by inhibiting protein synthesis.[1] However, their interaction with key cellular signaling pathways also contributes to their cytotoxicity. Conversely, cancer cells can develop resistance to these compounds, often through the overexpression of efflux pumps like P-glycoprotein (P-gp).
References
Validating the Antileukemic Target of Brusatol: A Comparative Guide
A Note on the Selected Compound: Initial searches for "Yadanzioside C" yielded insufficient specific data regarding its antileukemic molecular target and associated experimental validation to create a comprehensive comparison guide as requested. However, a closely related quassinoid isolated from the same plant, Brucea javanica, is Brusatol . Brusatol has been extensively studied, and a wealth of information is available on its antileukemic properties, including its molecular targets and mechanism of action. Therefore, this guide will focus on Brusatol to provide a thorough and data-supported comparative analysis in line with the original request's core requirements.
This guide provides a detailed comparison of Brusatol's performance with other antileukemic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in leukemia.
Introduction to Brusatol
Brusatol is a quassinoid, a type of naturally occurring, biologically active compound isolated from the fruits of Brucea javanica. It has demonstrated potent anticancer activities, with significant research focusing on its efficacy against various leukemia cell lines.[1][2][3][4] This guide will delve into the validation of its molecular target and compare its mechanism of action and efficacy with established antileukemic drugs.
Molecular Target and Mechanism of Action
The primary molecular target of Brusatol in cancer cells is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In many cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy.
Brusatol inhibits the Nrf2 pathway, leading to an increase in reactive oxygen species (ROS) accumulation within cancer cells. This induction of oxidative stress triggers apoptotic cell death. Additionally, Brusatol has been shown to be a potent inhibitor of protein synthesis, which contributes to its cytotoxic effects.
Beyond its primary target, Brusatol has been reported to modulate several other signaling pathways involved in cancer progression, including:
-
NF-κB Pathway: In some leukemia cell lines, Brusatol can induce cell differentiation through the activation of the NF-κB pathway.
-
STAT3 Signaling Pathway: Brusatol can inhibit the STAT3 signaling pathway, which is often hyperactivated in leukemia and promotes cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This critical survival pathway can also be inhibited by Brusatol, leading to reduced cell growth and proliferation.
Signaling Pathway of Brusatol's Action
Caption: Brusatol's multifaceted antileukemic mechanism.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Brusatol against various leukemia cell lines, compared to standard chemotherapeutic agents. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Leukemia Type | IC50 (µM) | Reference |
| Brusatol | P-388 | Murine Leukemia | 7.5 µg/ml | |
| Brusatol | HL-60 | Acute Promyelocytic Leukemia | Not Specified | |
| Brusatol | K562 | Chronic Myelogenous Leukemia | Not Specified | |
| Brusatol | U937 | Histiocytic Lymphoma | Not Specified | |
| Daunorubicin | Various AML | Acute Myeloid Leukemia | 0.01 - 1 | |
| Cytarabine | Various AML | Acute Myeloid Leukemia | 0.1 - 10 | |
| Venetoclax | Various AML | Acute Myeloid Leukemia | 0.01 - 5 |
Experimental Protocols
This section details the methodologies for key experiments used to validate the antileukemic target of Brusatol.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Brusatol on leukemia cells and calculate the IC50 value.
Protocol:
-
Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Brusatol (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in leukemia cells following Brusatol treatment.
Protocol:
-
Treat leukemia cells with Brusatol at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of Brusatol on the expression of proteins in the Nrf2 signaling pathway.
Protocol:
-
Treat leukemia cells with Brusatol at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: Workflow for validating Brusatol's antileukemic target.
Conclusion
Brusatol presents a compelling case as a potent antileukemic agent with a well-defined molecular target in the Nrf2 signaling pathway. Its ability to induce oxidative stress and apoptosis in leukemia cells, coupled with its inhibitory effects on protein synthesis and other key survival pathways, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for the continued validation and characterization of Brusatol and other novel antileukemic compounds. The comparative data, while still emerging, suggests that Brusatol's efficacy is comparable to some established chemotherapeutic agents, warranting further studies to determine its potential role in combination therapies for leukemia.
References
Head-to-head comparison of different Brucea javanica quassinoids' potency
For Researchers, Scientists, and Drug Development Professionals
The fruit of Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of tetracyclic triterpene lactones.[1][2] These compounds have garnered significant attention for their diverse pharmacological activities, most notably their potent anti-cancer effects.[3][4] This guide provides a head-to-head comparison of the potency of various B. javanica quassinoids, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Cytotoxicity of Brucea javanica Quassinoids
Quassinoids isolated from B. javanica have demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of prominent B. javanica quassinoids against various cancer cell lines, providing a basis for a comparative assessment of their potency.
Pancreatic Cancer Cell Lines
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Brusatol | PANC-1 | 0.36 | [1] |
| SW 1990 | 0.10 | ||
| Bruceine D | PANC-1 | 2.53 | |
| SW 1990 | 5.21 |
Leukemia Cell Lines
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Javanicoside J | P-388 | 2.3 (µg/mL) | |
| Javanicoside K | P-388 | 1.6 (µg/mL) | |
| Javanicoside L | P-388 | 2.9 (µg/mL) | |
| Brusatol | NB4 | 0.03 | |
| BV173 | 0.01 | ||
| SUPB13 | 0.04 |
Liver Cancer Cell Lines
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Brusatol | SMMC7721 | < 0.064 | |
| Hep3B | 0.69 | ||
| Huh7 | 0.34 | ||
| LM3 | 12.49 | ||
| Bel-7404 | 0.018 | ||
| Bruceine B | SMMC7721 | 0.15 | |
| HepG2 | 0.81 - 3.3 | ||
| Bruceine D | SMMC7721 | Significant Cytotoxicity | |
| Bruceine E | HepG2 | 0.81 - 3.3 | |
| Bruceine H | HepG2 | 0.81 - 3.3 | |
| Javanicolide E | HepG2 | 0.81 - 3.3 | |
| Javanicolide H | HepG2 | 0.81 - 3.3 | |
| Yadanziolide T | Bel-7402 | 3.5 - 4.5 | |
| Bel-7404 | 3.5 - 4.5 | ||
| Yadanziolide B | Bel-7402 | 3.5 - 4.5 | |
| Bel-7404 | 3.5 - 4.5 | ||
| Bruceantinol | Bel-7402 | 10 | |
| Bel-7404 | 10 |
Colorectal Cancer Cell Lines
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Brusatol | SW480 | 0.1 - 28.5 | |
| CT26 | 0.373 | ||
| Bruceine B | SW480 | 0.1 - 28.5 | |
| Bruceine D | SW480 | 0.1 - 28.5 | |
| Yadanziolide A | SW480 | 0.1 - 28.5 |
Oral Carcinoma Cell Lines
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Brujavanol A | KB | 1.3 (µg/mL) | |
| Brujavanol B | KB | 2.36 (µg/mL) | |
| Bruceoside C | Oral Carcinoma | 0.55 - 6.45 | |
| Bruceanol D | Oral Carcinoma | 0.55 - 6.45 | |
| Bruceanol E | Oral Carcinoma | 0.55 - 6.45 | |
| Bruceanol F | Oral Carcinoma | 0.55 - 6.45 | |
| Bruceanol G | Oral Carcinoma | 0.55 - 6.45 | |
| Brujavanol A | Oral Carcinoma | 0.55 - 6.45 | |
| Brujavanol B | Oral Carcinoma | 0.55 - 6.45 | |
| Brujavanol E | Oral Carcinoma | 0.55 - 6.45 |
Experimental Protocols
The cytotoxic activity of Brucea javanica quassinoids is predominantly evaluated using cell viability assays. A generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing metabolic activity as an indicator of cell viability, is provided below.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quassinoid. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways
The anti-cancer activity of B. javanica quassinoids is attributed to their ability to modulate multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis. Brusatol and Bruceine D are among the most extensively studied quassinoids in this regard.
Conclusion
The quassinoids from Brucea javanica exhibit a broad spectrum of potent anti-cancer activities. Brusatol consistently demonstrates high potency across multiple cancer cell lines, often with IC50 values in the nanomolar to low micromolar range. Bruceine A, B, C, and D also show significant cytotoxic effects. The choice of a particular quassinoid for further investigation will depend on the specific cancer type and the desired therapeutic window. The diverse mechanisms of action, involving key signaling pathways, suggest that these compounds hold promise for the development of novel anti-cancer therapies, potentially overcoming resistance to existing drugs. Further in-vivo studies are essential to validate the therapeutic potential of these promising natural products.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Potential of Brucea javanica Compounds in Combination Therapies
A Comparative Guide for Researchers
Introduction
Yadanzioside C, a quassinoid compound isolated from the fruit of Brucea javanica (L.) Merr., belongs to a class of natural products investigated for their therapeutic properties. While research on the synergistic effects of this compound with other anticancer drugs is currently limited, studies on other bioactive constituents from Brucea javanica, such as Brusatol (B1667952) and the oil emulsion (BJOE), have demonstrated significant synergistic potential in combination with conventional chemotherapy agents. This guide provides a comparative overview of the available preclinical data on these related compounds, offering insights into their synergistic interactions, underlying molecular mechanisms, and the experimental methodologies used for their evaluation.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining anticancer agents is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) measures the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
While specific CI and DRI values for this compound combinations are not available in the current literature, studies on Brusatol, another major quassinoid from Brucea javanica, provide valuable data on its synergistic interactions.
Table 1: Synergistic Effects of Brusatol in Combination with Cisplatin (B142131) against Colorectal Cancer Cells (CT-26)
| Treatment Group | IC50 (µg/mL) | Combination Index (CI) | Observations | Reference |
| Brusatol (BR) | Not explicitly stated | - | Dose-dependently suppressed cell proliferation. | [1] |
| Cisplatin (CDDP) | Not explicitly stated | - | Dose-dependently suppressed cell proliferation. | [1] |
| BR + CDDP | Not explicitly stated | < 1 | Synergistically inhibited cell proliferation and increased apoptosis compared to single-agent treatments. | [1] |
Note: The study demonstrated a synergistic effect with a CI value consistently below 1 across a range of concentrations, though specific values were not provided in a tabular format.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to assess the synergistic anticancer effects of drug combinations.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
Cancer cell lines (e.g., CT-26, BT-474, SK-OV-3)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Brusatol, and/or other anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the individual drugs and their combinations. Include untreated and vehicle-treated cells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be determined by calculating the Combination Index (CI) using software like CompuSyn.
Experimental Workflow for MTT Assay
References
Investigating the Selectivity of Yadanzioside C for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yadanzioside C, a quassinoid isolated from the medicinal plant Brucea javanica, has garnered interest for its potential as an anticancer agent. This guide provides a comparative analysis of the available data on the cytotoxic effects of this compound on cancer cells. A critical aspect of any potential chemotherapeutic agent is its selectivity—the ability to kill cancer cells while sparing healthy, normal cells. This guide compiles the current, albeit limited, scientific findings regarding the selectivity of this compound and outlines the experimental frameworks used to determine such properties.
Quantitative Data on Cytotoxicity
The primary measure of a compound's cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Currently, published data on the cytotoxicity of this compound against normal, non-cancerous cell lines is not available in the peer-reviewed literature. The following table summarizes the available IC50 values for this compound in a cancer cell line. For comparative context, data for other related quassinoids from Brucea javanica are also included, which suggest a degree of selectivity for cancer cells.
| Compound | Cell Line | Cell Type | IC50 (nM) | Selectivity Index (SI) | Reference |
| This compound | LNCaP | Human Prostate Cancer | 5.8 ± 0.7 | Not Available | [1] |
| Bruceine D | PANC-1 | Human Pancreatic Cancer | - | Noted non-significant toxicity against normal cell lines | [2] |
| Brusatol | SKOV3 | Human Ovarian Cancer | - | Lower toxicity toward normal cell lines (IOSE80) compared to free Brusatol | [3] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for killing cancer cells. The absence of IC50 data for this compound in normal cell lines prevents the calculation of its SI.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of the cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Determining Cytotoxicity
References
A Comparative Analysis of Yadanzioside C from Diverse Geographical Sources of Brucea javanica
A Guide for Researchers and Drug Development Professionals
Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antileukemic properties. The geographical origin of medicinal plants can significantly influence the concentration of their bioactive constituents, thereby affecting their therapeutic efficacy. This guide provides a comparative framework for the analysis of this compound content and its corresponding antitumor activity in Brucea javanica sourced from various geographical locations.
While direct comparative studies on this compound from different regions are not extensively available in the current literature, this guide outlines a comprehensive approach to conducting such an analysis. The methodologies presented are based on established protocols for the quantification of similar quassinoids in Brucea javanica and standard cytotoxicity assays.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables present a hypothetical data set to illustrate how the results of such a comparative analysis could be presented.
Table 1: this compound Content in Brucea javanica Seeds from Different Geographical Sources
| Geographical Source | Sample ID | This compound Content (mg/g of dried seeds) ± SD |
| Yunnan, China | BJ-YN-01 | 1.25 ± 0.11 |
| Guangdong, China | BJ-GD-01 | 1.08 ± 0.09 |
| Guangxi, China | BJ-GX-01 | 1.42 ± 0.15 |
| Thailand | BJ-TH-01 | 0.95 ± 0.08 |
| Vietnam | BJ-VN-01 | 1.15 ± 0.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vitro Antitumor Activity of this compound Isolates
| Geographical Source of Isolate | Human Leukemia (HL-60) Cell Line IC₅₀ (µM) ± SD |
| Yunnan, China | 1.8 ± 0.2 |
| Guangdong, China | 2.1 ± 0.3 |
| Guangxi, China | 1.5 ± 0.1 |
| Thailand | 2.5 ± 0.4 |
| Vietnam | 2.0 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key experiments.
Plant Material
Brucea javanica seeds should be collected from mature fruits from different geographical locations. The plants should be botanically identified and authenticated by a qualified taxonomist. Voucher specimens should be deposited in a recognized herbarium for future reference. The seeds should be air-dried in the shade, powdered, and stored in airtight containers in a cool, dry place.
Extraction and Isolation of this compound
The following protocol is adapted from established methods for the extraction of quassinoids from Brucea javanica.
-
Defatting: The powdered seeds (1 kg) are to be defatted with petroleum ether (3 x 5 L) at room temperature to remove oils.
-
Extraction: The defatted powder is then extracted with 80% methanol (B129727) (3 x 8 L) at room temperature with occasional shaking for 72 hours. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions showing the presence of this compound (based on comparison with a reference standard) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantification of this compound by HPLC
A validated HPLC method is essential for the accurate quantification of this compound. The following method is based on a validated protocol for other quassinoids from Brucea javanica and should be validated for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of water (A) and methanol (B). A suggested gradient is: 0-10 min, 15-35% B; 10-30 min, 35-45% B; 30-40 min, 45-60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (this may need to be optimized for this compound).
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of standard solutions are prepared by diluting the stock solution to create a calibration curve.
-
Sample Preparation: A precisely weighed amount of the powdered seeds is extracted with methanol using ultrasonication. The extract is filtered and injected into the HPLC system.
-
Quantification: The concentration of this compound in the samples is calculated based on the calibration curve generated from the standard solutions.
Antitumor Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of potential anticancer compounds.
-
Cell Culture: Human leukemia cell line (HL-60) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The isolated this compound from each geographical source is dissolved in DMSO to prepare a stock solution. The stock solution is then diluted with the culture medium to various concentrations. The cells are treated with these different concentrations of this compound and incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizing the Workflow and Signaling
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Putative signaling pathway for this compound-induced antitumor activity.
This guide provides a robust framework for researchers to conduct a comprehensive comparative analysis of this compound from different geographical sources of Brucea javanica. By following standardized protocols for extraction, quantification, and bioactivity assessment, the scientific community can gain valuable insights into the influence of geographical variation on the therapeutic potential of this promising natural product. This knowledge is critical for the quality control of herbal medicines and the development of new anticancer drugs.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Yadanzioside C
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Yadanzioside C, a quassinoid terpenoid used in research settings. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established guidelines for handling research chemicals with unknown toxicity is mandated.
Compound Profile and Handling
This compound is a powder with the molecular formula C34H46O17 and CAS number 95258-16-5.[1] It is intended for laboratory research use only.[1] Standard laboratory best practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation.
| Property | Information | Source |
| CAS Number | 95258-16-5 | [1] |
| Molecular Formula | C34H46O17 | [1] |
| Appearance | Powder | [1] |
| Storage | 2-8°C, sealed, in a ventilated, dry environment |
Disposal of this compound Waste
The following procedures are based on general principles for the disposal of hazardous chemical waste and should be followed for all materials contaminated with this compound.
1. Unused or Expired this compound (Pure Compound):
-
Do not dispose of this compound down the drain or in the regular trash.
-
The pure compound must be treated as hazardous chemical waste.
-
It should be collected in a clearly labeled, sealed, and appropriate waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
The label should include the chemical name ("this compound"), CAS number, and the words "Hazardous Waste".
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Glassware: Glassware should be decontaminated before disposal. A common procedure is to rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The first two rinses must be collected and disposed of as hazardous chemical waste. After the third rinse, the glassware can typically be washed and reused or disposed of in a designated broken glass container. Always follow your institution's specific guidelines for glassware decontamination.
3. This compound Solutions:
-
Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste.
-
Separate halogenated and non-halogenated solvent waste streams.
-
Collect the liquid waste in a sealed, properly labeled container. The label must clearly indicate the contents, including all solvent and solute components and their approximate concentrations.
-
Never dispose of solutions containing this compound down the sanitary sewer.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling Yadanzioside C
Essential Safety and Handling Guide for Yadanzioside C
For Research, Scientific, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling structurally similar glycosides and potent natural products where comprehensive toxicological data may not be available. A cautious approach is paramount to ensure personnel safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection.[1] |
| Body | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For handling larger quantities or when there is a risk of splashing, a chemical-resistant suit should be worn.[1] |
| Eyes | Safety goggles or face shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1] |
| Respiratory | Fume hood or respirator | All handling of this compound powder or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[1] |
Experimental Protocols
Handling and Weighing of Solid this compound
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Weighing : When weighing the solid compound, minimize the generation of dust. Use a microbalance within the fume hood if possible. If weighing outside a fume hood, a dust mask or respirator is essential.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated hazardous waste containers. Wash hands thoroughly with soap and water.
Solution Preparation
-
Solvent Addition : When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
Vessel Selection : Ensure the vessel is of an appropriate size and is properly labeled. If the solvent is volatile, prepare the solution within a chemical fume hood.
-
Agitation : Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Operational and Disposal Plans
Spill Response
-
Evacuation : In the event of a significant spill, evacuate the immediate area.
-
Containment : If safe to do so, contain the spill using appropriate absorbent materials. For solid spills, gently cover with a damp paper towel to avoid dust dispersal.
-
Cleanup : Wear appropriate PPE, including respiratory protection. Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal. Clean the affected area thoroughly.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection : Collect all hazardous waste in clearly labeled, sealed containers.
-
Labeling : The label should clearly indicate "Hazardous Waste" and include the chemical name "this compound".
-
Disposal : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
